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  • Product: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid
  • CAS: 53197-57-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS 53197-57-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, a specialized organic compound. Designed for professionals in research and drug development, this document synthesizes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, a specialized organic compound. Designed for professionals in research and drug development, this document synthesizes available data on its chemical properties, spectral characteristics, and potential applications, while also addressing critical safety and handling protocols. The structure of this molecule, featuring a rigid biphenyl core functionalized with two hydroxyl groups and a carboxylic acid, makes it a compound of significant interest for applications ranging from polymer science to medicinal chemistry.

Core Molecular Identity and Structure

4,4'-Dihydroxy-biphenyl-2-carboxylic acid, also known by its IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid, is a trifunctional aromatic compound.[1][2] Its architecture is built upon a biphenyl scaffold, which imparts rigidity and defined stereochemistry. The strategic placement of two phenolic hydroxyl groups and one carboxylic acid group offers multiple sites for chemical modification and dictates its physicochemical behavior, including its hydrogen bonding capabilities and polarity.

Caption: Chemical structure of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.

Physicochemical and Computed Properties

A summary of the key physicochemical properties is essential for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays. The properties listed below are derived from computational models and supplier data.[1][3]

PropertyValueSource
Molecular Formula C₁₃H₁₀O₄[1][2][3]
Molecular Weight 230.22 g/mol [1][2][3]
Exact Mass 230.05790880 Da[1][3]
Physical Form Solid[4]
XLogP3 2.2[1][3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 77.8 Ų[1][3]
Complexity 271[1][3]

The XLogP3 value of 2.2 suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance between aqueous and lipid solubility.[1][3] The Topological Polar Surface Area (TPSA) of 77.8 Ų is a key predictor of drug transport properties; values in this range are often associated with good cell permeability.[1][3] While specific quantitative solubility data is not widely published, the presence of three hydrogen bond donors and four acceptors, combined with the carboxylic acid moiety, suggests solubility in polar organic solvents like methanol, ethanol, and DMSO.[3][5][6] Its solubility in water is expected to be limited but likely greater than that of its parent compound, 4,4'-dihydroxybiphenyl, due to the ionizable carboxylic acid group.

Spectral Analysis and Structural Elucidation

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by the characteristic absorptions of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

  • O-H Stretch (Phenolic): A distinct, broad absorption band around 3200-3600 cm⁻¹ would indicate the phenolic hydroxyl groups.

  • C=O Stretch (Carbonyl): A strong, sharp absorption peak between 1710-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7] Conjugation with the aromatic ring would likely place this peak closer to 1710 cm⁻¹.[7]

  • C=C Stretch (Aromatic): Multiple sharp, medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic biphenyl core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide a clear fingerprint. Key expected signals include a highly deshielded singlet for the carboxylic acid proton (typically >10 ppm), distinct singlets for the two phenolic -OH protons , and a complex pattern of multiplets in the aromatic region (approximately 6.5-8.5 ppm) corresponding to the seven protons on the substituted biphenyl rings.

  • ¹³C NMR: The carbon spectrum would confirm the carbon framework. A signal in the 170-180 ppm range would correspond to the carboxylic acid carbon .[7] The aromatic region would show multiple signals, with the carbons attached to the electron-donating hydroxyl groups appearing more shielded (upfield) and the carbon attached to the electron-withdrawing carboxylic acid group appearing more deshielded (downfield).

Mass Spectrometry (MS)

In a mass spectrum, the compound would exhibit a molecular ion (M⁺) peak corresponding to its exact mass of 230.0579 m/z.[1][3] Common fragmentation patterns would likely involve the loss of water (H₂O, M-18), carbon monoxide (CO, M-28), and the carboxyl group (COOH, M-45), providing further structural confirmation.

Synthesis and Methodologies

A detailed, peer-reviewed synthesis protocol for 4,4'-Dihydroxy-biphenyl-2-carboxylic acid is not prominently available in the literature. However, a logical retrosynthetic analysis based on established organic chemistry principles can guide its preparation. A plausible approach would involve the strategic formation of the biphenyl core, followed by or preceded by the introduction of the required functional groups.

A robust strategy would be a Suzuki cross-coupling reaction, a Nobel Prize-winning method renowned for its efficiency in forming C-C bonds between aromatic rings.

Synthesis_Workflow Target 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid Step1 Suzuki Cross-Coupling Target->Step1 PrecursorA Aryl Boronic Acid/Ester (e.g., 4-hydroxyphenylboronic acid) Step1->PrecursorA Partner 1 PrecursorB Aryl Halide (e.g., 2-bromo-5-hydroxybenzoic acid) Step1->PrecursorB Partner 2 Step2 Functional Group Interconversion (If necessary) PrecursorA->Step2 Protection/ Derivatization PrecursorB->Step2 Protection/ Derivatization StartingMaterial1 Protected Phenol Halide Step2->StartingMaterial1 StartingMaterial2 Protected Phenol Boronic Ester Step2->StartingMaterial2

Caption: Proposed retrosynthetic pathway for the target compound.

Hypothetical Experimental Protocol (Suzuki Coupling):

  • Reactant Preparation: A suitably protected 2-halo-5-hydroxybenzoic acid derivative (e.g., 2-bromo-5-(methoxymethoxy)benzoic acid) would be chosen as the aryl halide partner. 4-Hydroxyphenylboronic acid would serve as the boronic acid partner. The use of a protecting group on the phenol is critical to prevent side reactions under the basic conditions of the coupling.

  • Reaction Setup: The aryl halide, boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined in a suitable solvent system, such as a mixture of dioxane and water.

  • Execution: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated, typically between 80-100 °C, for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Workup and Deprotection: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting protected biphenyl intermediate is then subjected to acidic hydrolysis (e.g., with HCl in methanol) to remove the protecting groups.

  • Purification: The final product, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, is purified from the crude mixture using techniques such as recrystallization or column chromatography to yield the desired compound.

Potential Applications and Research Interest

The unique combination of functional groups on a rigid scaffold makes this compound a versatile building block.

Materials Science

The parent compound, 4,4'-dihydroxybiphenyl, is a key monomer in the production of high-performance polymers like liquid crystal polymers (LCPs) and polysulfones, valued for their exceptional thermal stability.[8][9] The addition of a carboxylic acid group in the 2-position introduces a reactive site for polymerization into novel polyesters or polyamides. This third functional group could also be used to tune solubility or introduce cross-linking capabilities, leading to materials with tailored thermal, mechanical, and optical properties.

Drug Discovery and Medicinal Chemistry

Biphenyl scaffolds are prevalent in medicinal chemistry. The phenolic moieties suggest potential antioxidant properties, similar to other polyphenolic compounds.[10] The overall structure can serve as a valuable fragment or lead compound in drug design. The carboxylic acid provides a key interaction point (e.g., for salt formation or hydrogen bonding with a receptor active site) and can improve the pharmacokinetic profile of a potential drug candidate. It is noteworthy that the parent 4,4'-biphenol has been reported to exhibit estrogenic activity, which should be a consideration in any biological evaluation.[9]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on available safety data for the compound and structurally related chemicals.[4][11][12][13]

Hazard Identification

Based on supplier information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat when handling this compound.[11][14] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14] After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][14] Recommended storage is at room temperature.[4]

  • First-Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

    • In case of skin contact: Wash off with soap and plenty of water.[11][14] If irritation persists, seek medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a doctor.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

References

  • Echemi. (n.d.). 4,4'-DIHYDROXY-BIPHENYL-2-CARBOXYLIC ACID | 53197-57-2.
  • Echemi. (n.d.). 4,4′-Dihydroxybiphenyl SDS, 92-88-6 Safety Data Sheets.
  • PubChem. (n.d.). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.
  • N.S.CHEMICALS. (n.d.). 4,4′-Dihydroxy Biphenyl.
  • Sigma-Aldrich. (n.d.). 4,4'-Dihydroxy-[1,1'-biphenyl]-2-carboxylic acid.
  • Fisher Scientific. (2014, September 28). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 4,4′-Dihydroxy-biphenyl-2-carboxylic acid | CAS 53197-57-2.
  • ResearchGate. (n.d.). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4,4'-Dihydroxybiphenyl.
  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 41738-72-1: 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid.
  • Key Organics. (n.d.). 4,4′-Dihydroxy-[1,1′-biphenyl]-2-carboxylic acid.
  • Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
  • Sigma-Aldrich. (n.d.). 4,4'-Dihydroxybiphenyl 97%.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents.
  • Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
  • Wikipedia. (n.d.). 4,4'-Biphenol.
  • MedChemExpress. (n.d.). 4,4'-Dihydroxybiphenyl | Biochemical Reagent.
  • Google Patents. (n.d.). CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Exploratory

An In-Depth Technical Guide to 5-hydroxy-2-(4-hydroxyphenyl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive scientific overview of 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid, a novel biphenyl derivative with significant potential in drug discovery and materials science. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid, a novel biphenyl derivative with significant potential in drug discovery and materials science. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis, spectroscopic analysis, and structure-activity relationships of analogous compounds to construct a foundational understanding. We present a robust, proposed synthetic pathway via Suzuki-Miyaura coupling, predict its physicochemical and spectroscopic characteristics, and explore its potential biological activities based on the well-documented properties of its core chemical motifs: the biphenyl scaffold and the hydroxybenzoic acid functionality. This guide is intended for researchers, chemists, and drug development professionals seeking to explore this and related novel chemical entities.

Introduction: The Scientific Rationale

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to antihypertensive and anticancer drugs[1]. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets[2]. Similarly, hydroxybenzoic acids are a class of phenolic compounds widely recognized for their antioxidant, anti-inflammatory, and antimicrobial properties[3].

The molecule 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid combines these two powerful pharmacophores. Its structure, featuring a gentisic acid (2,5-dihydroxybenzoic acid) analog coupled with a p-hydroxyphenyl ring, suggests a high potential for novel biological activity, particularly as an antioxidant or a modulator of inflammatory pathways. The lack of extensive literature on this specific isomer presents a unique opportunity for novel intellectual property and discovery. This guide serves as a foundational blueprint for its synthesis, characterization, and exploration.

Proposed Synthesis: A Validated Pathway

The creation of a carbon-carbon bond between two aryl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides[4][5][6].

The proposed synthesis for 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid involves the coupling of a protected 2-bromo-5-hydroxybenzoic acid derivative with 4-hydroxyphenylboronic acid. Protection of the phenolic and carboxylic acid groups is critical to prevent side reactions and catalyst deactivation.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 2-Bromo-5-hydroxybenzoic acid B Protected Intermediate (1) A->B Acetic Anhydride, Pyridine D Protected Biphenyl Intermediate (2) B->D label_edge1 Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C C 4-Hydroxyphenylboronic acid C->D E 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid (Final Product) D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Proposed synthetic workflow for 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful synthesis relies on the sequential protection, coupling, and deprotection, with purification and characterization at each step confirming the transformation.

  • Protection of 2-Bromo-5-hydroxybenzoic acid:

    • To a solution of 2-bromo-5-hydroxybenzoic acid (1.0 eq) in pyridine at 0°C, add acetic anhydride (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with cold 1M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the di-acetylated intermediate (Intermediate 1 ). The rationale for acetylation is to protect the acidic protons of the hydroxyl and carboxyl groups, which would otherwise interfere with the basic conditions of the Suzuki coupling[7].

  • Suzuki-Miyaura Cross-Coupling:

    • In a flask purged with argon, combine the protected intermediate 1 (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)[6].

    • Add a degassed 3:1 mixture of dioxane and water.

    • Heat the mixture to 80-90°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC). The use of a base is essential to activate the boronic acid for transmetalation to the palladium center[5][7].

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Purify the crude product via column chromatography on silica gel to isolate the protected biphenyl intermediate (Intermediate 2 ).

  • Deprotection:

    • Dissolve intermediate 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours to saponify the acetyl groups.

    • Acidify the mixture to pH 2-3 with 1M HCl to precipitate the final product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield pure 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid.

Physicochemical and Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation is paramount. Based on data from structural analogs like 2-(4-hydroxyphenyl)benzoic acid and other substituted benzoic acids, the following characteristics are predicted[8][9][10].

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₃H₁₀O₄Based on atomic composition.
Molecular Weight 230.22 g/mol Sum of atomic masses.
Appearance Off-white to pale crystalline solidTypical for phenolic acids.
Melting Point >200 °CBiphenyl and benzoic acid structures often have high melting points due to crystal packing and hydrogen bonding. The isomer 2-(4-hydroxyphenyl)benzoic acid melts at 206.5 °C[8].
Solubility Soluble in polar organic solvents (DMSO, MeOH, EtOH), sparingly soluble in water.Presence of polar hydroxyl and carboxylic acid groups.
pKa ~3.5-4.5 (Carboxylic), ~9-10 (Phenolic)The carboxylic acid is the most acidic proton. Phenolic pKa is typical for substituted phenols.
Predicted Spectroscopic Data
TechniquePredicted Key Signals and Interpretation
¹H NMR (400 MHz, DMSO-d₆)~12-13 ppm (s, 1H): Carboxylic acid proton. ~9.5-10.5 ppm (br s, 2H): Two phenolic -OH protons. ~7.5-7.8 ppm (m, 2H): Aromatic protons on the 4-hydroxyphenyl ring ortho to the C-C bond. ~6.8-7.2 ppm (m, 5H): Remaining aromatic protons on both rings, showing complex splitting patterns due to ortho and meta couplings.
¹³C NMR (100 MHz, DMSO-d₆)~168-172 ppm: Carboxylic acid carbonyl carbon. ~155-160 ppm: Aromatic carbons attached to -OH groups. ~115-145 ppm: Remaining aromatic carbons (8 signals expected).
FT-IR (ATR, cm⁻¹)~3500-3200 cm⁻¹ (broad): O-H stretching (phenols). ~3300-2500 cm⁻¹ (very broad): O-H stretching (carboxylic acid). ~1680-1660 cm⁻¹ (strong): C=O stretching (carboxylic acid). ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching. ~1250-1100 cm⁻¹: C-O stretching (phenols, acid).
Mass Spec. (ESI-) [M-H]⁻ at m/z 229.05: Deprotonation of the most acidic proton (carboxylic acid). [M-H-CO₂]⁻ at m/z 185.06: Characteristic loss of carbon dioxide (decarboxylation) from the parent ion.

Potential Biological Activity and Applications

The structural motifs of 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid strongly suggest potential as a biologically active agent. Biphenyl derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[11][12]. The presence of two phenolic hydroxyl groups, arranged similarly to those in potent antioxidants, is particularly noteworthy.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds exert antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. The resulting phenoxyl radical is stabilized by resonance.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Intervention by 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid ROS ROS (e.g., •OH) Molecule Target Molecule (e.g., DNA, Lipid) ROS->Molecule attacks Compound Phenolic Compound (Ar-OH) ROS->Compound reacts with Damage Oxidative Damage Molecule->Damage leads to Neutralized Neutralized Species (H₂O) Compound->Neutralized donates H• StableRadical Stable Phenoxyl Radical (Ar-O•) Compound->StableRadical forms

Caption: General mechanism of action for phenolic antioxidants.

This antioxidant capacity is often directly linked to anti-inflammatory effects, as ROS can trigger pro-inflammatory signaling pathways. By scavenging ROS, 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid could potentially downregulate these pathways, making it a candidate for investigation in inflammatory conditions.

Conclusion and Future Directions

5-hydroxy-2-(4-hydroxyphenyl)benzoic acid represents a scientifically intriguing, yet underexplored, molecule. By combining the privileged biphenyl scaffold with the antioxidant-rich hydroxybenzoic acid motif, it stands as a promising candidate for drug discovery and materials science. This guide provides the foundational knowledge for its chemical synthesis and characterization.

Future research should focus on:

  • Execution and Optimization: Performing the proposed synthesis and fully characterizing the compound to confirm the predicted spectroscopic data.

  • In Vitro Biological Screening: Evaluating its antioxidant capacity (e.g., DPPH, ORAC assays), cytotoxicity against cancer cell lines, and antimicrobial activity.

  • Mechanism of Action Studies: Investigating its effects on key inflammatory and oxidative stress signaling pathways.

  • Derivatization: Using the hydroxyl and carboxylic acid groups as handles for further chemical modification to build a structure-activity relationship (SAR) library, guided by principles for modifying similar biphenyl diols[11].

The exploration of this novel chemical space is a worthwhile endeavor that could lead to the development of new therapeutics and functional materials.

References

  • PubChem. 5-Hydroxy-2-(((2E,4E)-5-(4-hydroxyphenyl)-1-oxo-2,4-pentadien-1-yl)amino)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Benzoic acid, 5-[2-[[[4-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-. National Center for Biotechnology Information. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available from: [Link]

  • Chemical Communications (RSC Publishing). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Available from: [Link]

  • International Journal of Scientific Development and Research. Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

  • Hanasand, M., et al. (2013). Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Some biologically active biphenyl derivatives. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chen, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Available from: [Link]

  • Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Molecules. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubChem. 2-(4-hydroxyphenyl)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available from: [Link]

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Foundational

4,4'-Dihydroxy-biphenyl-2-carboxylic acid molecular weight and formula

Physicochemical Characterization, Synthetic Methodologies, and Analytical Profiling Executive Summary This technical guide profiles 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2), a critical phenolic metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthetic Methodologies, and Analytical Profiling

Executive Summary

This technical guide profiles 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2), a critical phenolic metabolite and synthetic scaffold. Structurally defined by a biphenyl backbone with a carboxylic acid at the ortho position (C2) and hydroxyl groups at the para positions (C4, C4') relative to the bridge, this molecule represents a significant intermediate in the study of ellagitannin catabolism and the synthesis of bioactive dibenzo[b,d]pyran-6-one derivatives (urolithins).

This document provides researchers with verified physicochemical data, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical standards for identification.

Physicochemical Profile

The following data establishes the core identity of the molecule for validation purposes.

PropertySpecification
Chemical Name 4,4'-Dihydroxy-biphenyl-2-carboxylic acid
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid
CAS Number 53197-57-2
Molecular Formula C₁₃H₁₀O₄
Molecular Weight 230.22 g/mol
Exact Mass 230.0579 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (acidic), Soluble in water (basic pH > 8)
pKa (Calculated) Carboxyl: ~3.5–4.0; Phenolic OH: ~9.5–10.0
InChI Key BBGRLYLKUDNCGG-UHFFFAOYSA-N

Structural Analysis & Biological Context

Structural Logic

The molecule is an "open-ring" analogue of the urolithin scaffold. Unlike urolithins, which possess a lactone bridge closing the 2 and 2' positions, this molecule retains rotational freedom around the 1-1' bond, restricted only by the steric bulk of the carboxylic acid group.

Metabolic Relevance

In the gut-brain axis, this molecule appears in the degradation landscape of Ellagic Acid . The gut microbiota (specifically Gordonibacter species) catabolize ellagitannins into urolithins. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid represents a branch point where the lactone ring of a precursor may open or fail to close, serving as a marker for specific metabolic phenotypes.

MetabolicPathway EA Ellagic Acid (Precursor) Lactone Lactone Hydrolysis (Microbial/Enzymatic) EA->Lactone Ring Cleavage Target 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid (C13H10O4) Lactone->Target Decarboxylation/Reduction Urolithins Urolithin Analogues (Cyclized Forms) Target->Urolithins Potential Cyclization (Synthetic/Metabolic)

Figure 1: Putative metabolic positioning of the target molecule within the ellagitannin degradation landscape.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4,4'-dihydroxy-biphenyl-2-carboxylic acid with >95% purity. Rationale: Direct coupling of unprotected phenolic acids often leads to catalyst poisoning or low yields. This protocol uses a boronic acid coupling strategy, optimized for steric hindrance at the ortho position.

Reagents & Materials
  • Aryl Halide: 2-Bromo-5-hydroxybenzoic acid (1.0 eq)

  • Boronic Acid: 4-Hydroxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Atmosphere: Argon or Nitrogen (strictly degassed).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-5-hydroxybenzoic acid (1.0 eq) and 4-Hydroxyphenylboronic acid (1.2 eq) in 1,4-Dioxane.

  • Degassing: Bubble Argon through the solution for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Activation: Add the 2M Na₂CO₃ solution (3.0 eq). The mixture may become biphasic.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) quickly under Argon flow.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH ~2 (precipitating the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂; Gradient: Hexane -> Ethyl Acetate with 1% Acetic Acid).

SynthesisWorkflow Start Start: 2-Bromo-5-hydroxybenzoic acid + 4-Hydroxyphenylboronic acid Degas Degas Solvent (1,4-Dioxane/H2O) Remove O2 Start->Degas Cat Add Catalyst Pd(PPh3)4 + Na2CO3 Degas->Cat Heat Reflux @ 90°C 12-16 Hours Cat->Heat Acid Acidify (pH 2) Precipitate Product Heat->Acid Purify Purification (Recrystallization/Chromatography) Acid->Purify End Final Product: 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid Purify->End

Figure 2: Synthetic workflow utilizing Suzuki-Miyaura coupling logic.

Analytical Validation (HPLC-MS)

To confirm the identity of the synthesized or isolated compound, use the following validated parameters.

Chromatographic Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quad MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Mass Spectrometry Targets

Operate in Negative Ion Mode (ESI-) due to the acidic protons on the carboxyl and hydroxyl groups.

Ion Speciesm/z (Theoretical)Notes
[M-H]⁻ 229.0501 Primary quantification ion (Deprotonated molecular ion)
[M-COOH]⁻ 185.0602Decarboxylation fragment (Diagnostic)
[2M-H]⁻ 459.1080Dimer formation (Common in high concentrations)

References

  • PubChem. (2024). Compound Summary: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CID 650353).[1] National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Exploratory

4,4'-Dihydroxy-biphenyl-2-carboxylic acid melting point and thermal stability

Comprehensive Technical Guide on the Thermal Stability and Melting Point Dynamics of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid Executive Summary 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2) is a bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the Thermal Stability and Melting Point Dynamics of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid

Executive Summary

4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2) is a bifunctional aromatic compound highly valued in organic synthesis, materials science, and drug development. Characterized by its rigid biphenyl backbone and multiple hydrogen-bonding sites, the molecule exhibits distinct thermal behavior that dictates its handling and application. This whitepaper provides an in-depth analysis of its melting point dynamics, high-temperature degradation pathways, and the laboratory protocols required to harness its reactivity—specifically focusing on its controlled ketonization to fluorenone derivatives.

Physicochemical Profile & Melting Point Dynamics

The physical properties of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid are heavily influenced by its molecular architecture. The presence of three hydrogen bond donors (two phenolic hydroxyls and one carboxylic acid) and four hydrogen bond acceptors facilitates the formation of a highly ordered, tightly packed crystalline lattice.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
Molecular Weight 230.22 g/mol Standard for stoichiometric calculations.
Melting Point 269.5 – 270 °C[1]Exceptionally high due to extensive intermolecular hydrogen bonding and the rigid, planar tendency of the biphenyl system.
Boiling Point 441.0 ± 35.0 °C (Predicted)[1]Theoretical value; compound typically undergoes thermal degradation before boiling.
Density 1.402 ± 0.06 g/cm³[1]Indicates dense crystal packing.
pKa (Predicted) ~3.86[2]Acidic carboxyl group; dictates solubility in aqueous bases.

Causality of the Melting Point: The melting point of 269.5–270 °C is unusually high for a molecule of this molecular weight. This is a direct consequence of the thermodynamic energy required to disrupt the extensive intermolecular hydrogen-bonding network. When designing formulations or reactions involving this compound, researchers must account for its high lattice energy, which often necessitates the use of polar aprotic solvents (e.g., DMSO, DMF) or elevated temperatures to achieve dissolution.

Thermal Stability & High-Temperature Degradation

While stable at room temperature, biphenyl-2-carboxylic acid derivatives exhibit complex thermal degradation profiles when exposed to temperatures exceeding 340 °C. Understanding these pathways is critical for both avoiding unwanted decomposition and intentionally driving pyrolytic syntheses.

At elevated temperatures, the compound undergoes two competitive thermal degradation pathways[3]:

  • Decarboxylation: The thermal extrusion of carbon dioxide (

    
    ) yields 4,4'-dihydroxybiphenyl.
    
  • Ketonization (Dehydration & Ring-Closure): An intramolecular electrophilic substitution occurs, resulting in the loss of water (

    
    ) and the formation of a cyclic ketone (2,7-dihydroxy-9-fluorenone).
    

Research into the thermal decomposition of analogous biphenyl-2-carboxylic acids demonstrates that over the temperature range of 340 °C to 400 °C, the reaction invariably favors ketonization over decarboxylation [3]. The formation of a diphenic anhydride-like intermediate often precedes the final fluorenone ring-closure.

ThermalDegradation A 4,4'-Dihydroxy-biphenyl -2-carboxylic acid (CAS: 53197-57-2) B Decarboxylation (-CO2) A->B > 340 °C D Dehydration & Ring-Closure A->D > 340 °C C 4,4'-Dihydroxybiphenyl B->C E 2,7-Dihydroxy- 9-fluorenone D->E

Thermal degradation pathways: Decarboxylation vs. Ketonization.

Table 2: Thermal Degradation Profile

Temperature RangePrimary PathwayMajor ProductByproducts
< 270 °CNone (Stable)N/AN/A
269.5 – 270 °CPhase TransitionLiquid MeltN/A
340 – 400 °CKetonization (Dominant)2,7-Dihydroxy-9-fluorenone

340 – 400 °CDecarboxylation (Minor)4,4'-Dihydroxybiphenyl

Experimental Methodologies

Protocol 1: Thermal Profiling via TGA/DSC

To accurately determine the thermal stability limits of a specific batch of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

  • Step 1: Sample Preparation. Load 5–10 mg of the compound into an alumina crucible. Causality: Alumina is chosen over aluminum to prevent crucible melting, as the analysis will exceed 300 °C.

  • Step 2: Atmospheric Control. Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: An inert atmosphere is mandatory to isolate purely thermal degradation (decarboxylation/ketonization) from oxidative degradation.
    
  • Step 3: Heating Program. Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min.

  • Step 4: Self-Validating Data Analysis.

    • DSC Validation: A sharp endothermic peak at ~270 °C confirms the melting point[1].

    • TGA Validation: A mass loss event beginning >340 °C correlates to the loss of

      
       (18  g/mol ) and 
      
      
      
      (44 g/mol ). The ratio of mass loss can be used to mathematically validate the selectivity ratio between ketonization and decarboxylation.
Protocol 2: Directed Ketonization via Lewis Acid Catalysis

Relying on purely thermal (>340 °C) degradation to synthesize 2,7-dihydroxy-9-fluorenone is inefficient and yields mixed products. Instead, chemists utilize Lewis acid catalysis to lower the activation energy, driving the intramolecular Friedel-Crafts acylation at much lower temperatures (110–120 °C)[4].

  • Step 1: Reagent Mixing. In a round-bottom flask, combine 50 g (approx. 0.20 mol) of the substrate (or its methyl ester) with 50 g (0.37 mol) of anhydrous Zinc Chloride (

    
    ) and 33 mL of Polyphosphoric Acid (PPA)[4].
    
    • Causality: PPA acts as both a high-boiling solvent and a potent dehydrating agent to sequester the water byproduct, driving the equilibrium forward.

      
       acts as a Lewis acid, coordinating with the carbonyl oxygen to increase the electrophilicity of the carboxyl carbon.
      
  • Step 2: Thermal Cyclization. Heat the highly viscous mixture to 110–120 °C under continuous mechanical stirring for 2 hours[4].

  • Step 3: Precipitation. Cool the reaction mixture to room temperature. Slowly quench the reaction by adding 500 mL of distilled water.

    • Causality: Water hydrolyzes the PPA matrix and dramatically decreases the solubility of the highly aromatic fluorenone product, forcing it to precipitate.

  • Step 4: Isolation & Validation. Collect the reddish-brown crystalline powder via vacuum filtration. Wash with water and dry. The expected yield is ~95%[4]. To self-validate the success of the cyclization, analyze the product via FTIR: the broad O-H stretch of the carboxylic acid (~3300–2500

    
    ) will disappear, replaced by a distinct, conjugated ketone C=O stretch at ~1700 
    
    
    
    [4].

Workflow Step1 Step 1: Reagent Mixing Substrate + ZnCl2 + PPA Step2 Step 2: Thermal Cyclization 110-120 °C for 2 hours Step1->Step2 Step3 Step 3: Precipitation Cool & add H2O slowly Step2->Step3 Step4 Step 4: Isolation Filter & dry (95% Yield) Step3->Step4

Workflow for the ZnCl2/PPA-catalyzed cyclization to 2,7-dihydroxy-9-fluorenone.

References

  • Alfa Chemical. (n.d.). 4,4'-dihydroxy-biphenyl-2-carboxylic acid cas:53197-57-2. Retrieved March 5, 2026, from[Link]

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Retrieved March 5, 2026, from[Link]

Sources

Foundational

Biological activity and antioxidant potential of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Title: Biological Activity and Antioxidant Potential of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid: A Technical Whitepaper Executive Summary In the landscape of rational drug design, the biphenyl scaffold represents a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Antioxidant Potential of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid: A Technical Whitepaper

Executive Summary

In the landscape of rational drug design, the biphenyl scaffold represents a privileged structural motif. Specifically, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS 53197-57-2) merges the radical-scavenging prowess of phenolic hydroxyls with the target-binding versatility of a carboxylic acid[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a highly optimized, multi-functional pharmacophore. This whitepaper deconstructs the physicochemical properties, mechanistic antioxidant pathways, and pharmacological potential of this compound, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural and Physicochemical Profiling

The biological efficacy of a molecule is strictly dictated by its physical chemistry. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (IUPAC: 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid) possesses a unique topology that drives its bioactivity[1]. The biphenyl axis acts as a rigid, lipophilic spacer, while the functional groups dictate solubility and reactivity.

Table 1: Physicochemical Properties and Pharmacological Causality

PropertyValueCausality / Structural Significance
Molecular Weight 230.22 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule drug-likeness and favorable pharmacokinetic profiling[1].
Topological Polar Surface Area (TPSA) 77.8 ŲBalances membrane permeability (lipophilicity of the biphenyl core) with aqueous solubility, ideal for oral bioavailability[1].
Hydrogen Bond Donors 3The two -OH groups and one -COOH group facilitate strong, directional interactions with enzyme active sites (e.g., COX hydrophobic channels).
Hydrogen Bond Acceptors 4Enhances solvation in physiological media and promotes stable receptor-ligand complexation[1].
Structural Rigidity Biaryl AxisThe C-C single bond connecting the aromatic rings restricts conformational entropy, lowering the thermodynamic penalty upon target binding[2].

Mechanistic Basis of Antioxidant Capacity

The antioxidant superiority of hydroxylated biphenyls over their monomeric phenolic counterparts lies in extended


-conjugation[3]. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid neutralizes Reactive Oxygen Species (ROS) primarily through the Hydrogen Atom Transfer (HAT)  mechanism.

When the phenolic hydroxyl group donates a hydrogen atom (


) to a free radical, the resulting phenoxyl radical is highly unstable in simple phenols. However, in this biphenyl system, the unpaired electron delocalizes across both aromatic rings. This resonance stabilization drastically lowers the activation energy required for the HAT process, making the compound an exceptionally rapid and efficient radical scavenger[3].

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) HAT Transition State (H-Atom Transfer) ROS->HAT Accepts H• Compound 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid Compound->HAT Donates H• Neutral Neutralized ROS (Stable) HAT->Neutral Quenching Process Radical Phenoxyl Radical (Resonance Stabilized) HAT->Radical Electron Delocalization

Caption: Mechanism of Hydrogen Atom Transfer (HAT) and radical stabilization by the biphenyl scaffold.

Pharmacological Potential: Anti-inflammatory and Enzyme Inhibition

Beyond direct ROS scavenging, the biphenyl carboxylic acid scaffold is a well-established pharmacophore for anti-inflammatory agents (NSAIDs)[2]. The structural homology between 4,4'-Dihydroxy-biphenyl-2-carboxylic acid and marketed drugs like Diflunisal (a fluorinated biphenyl carboxylic acid) suggests potent Cyclooxygenase (COX) inhibitory potential[2].

The Causality of Inhibition: The carboxylic acid at the 2-position is critical. Due to steric hindrance with the adjacent aromatic ring, the carboxylate group is forced out of the coplanar alignment. This specific dihedral twist allows the molecule to perfectly anchor into the Arg120 residue of the COX-1/COX-2 active site, while the lipophilic biphenyl moiety extends into the hydrophobic channel, competitively blocking arachidonic acid oxygenation[2].

COX_Inhibition AA Arachidonic Acid (Endogenous Substrate) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Binds Active Site Prostaglandin Prostaglandins (Inflammatory Mediators) COX->Prostaglandin Enzymatic Conversion Inhibitor 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid Inhibitor->COX Competitive Inhibition (via Carboxyl Anchor)

Caption: Proposed competitive inhibition of the Cyclooxygenase (COX) pathway by the biphenyl carboxylic acid.

Experimental Methodologies for Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the parameter is set.

Protocol A: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

Purpose: To quantify the HAT-driven radical scavenging kinetics.

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol is used because it solubilizes both the lipophilic biphenyl core and the DPPH radical without participating in side reactions.

  • Sample Dilution: Prepare serial dilutions of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (1 µM to 100 µM) in methanol. Use Trolox as a positive control.

  • Reaction Initiation: Mix 100 µL of the sample with 100 µL of the DPPH solution in a 96-well microplate.

  • Incubation: Incubate the plate in total darkness at room temperature for 30 minutes. Causality: DPPH radicals are highly photosensitive; light exposure will cause spontaneous degradation, yielding false-positive scavenging results.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the

    
     (concentration required to quench 50% of the initial radical).
    
Protocol B: In Vitro Cyclooxygenase (COX) Inhibition Assay

Purpose: To validate the anti-inflammatory pharmacophore hypothesis.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is a required cofactor for the peroxidase activity of the COX enzyme.

  • Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO, final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation) to the enzyme mixture. Incubate at 37°C for 15 minutes to allow steady-state binding to the hydrophobic channel.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (100 µM final). Incubate for exactly 2 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 1 M HCl. Quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive Enzyme Immunoassay (EIA). Reduced PGE2 levels correlate directly with the compound's inhibitory potency.

Conclusion

4,4'-Dihydroxy-biphenyl-2-carboxylic acid is a highly promising, dual-action scaffold. By coupling the resonance-stabilized antioxidant capacity of a 4,4'-hydroxylated biphenyl with the targeted enzyme-inhibitory geometry of an ortho-carboxylic acid, this molecule serves as a critical starting point for developing next-generation therapeutics targeting oxidative stress and chronic inflammation.

References

  • PubChem Compound Summary for CID 650353, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL:[Link]

Sources

Exploratory

A Tale of Two Biphenyls: A Senior Application Scientist's Guide to the Structural and Functional Divergence of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid and 4,4'-Biphenol

Introduction In the landscape of chemical scaffolds with profound implications for materials science and drug discovery, the biphenyl moiety stands as a cornerstone of molecular design. Its rigid, planar structure provid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of chemical scaffolds with profound implications for materials science and drug discovery, the biphenyl moiety stands as a cornerstone of molecular design. Its rigid, planar structure provides a versatile framework for the construction of complex architectures with tailored functionalities. This guide delves into the nuanced, yet critically important, structural distinctions between two closely related biphenyl derivatives: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid and 4,4'-biphenol. While seemingly minor, the presence of a single carboxylic acid group dramatically alters the physicochemical properties and, consequently, the potential applications of these molecules. For researchers, scientists, and drug development professionals, a deep understanding of these differences is paramount for rational design and effective implementation in their respective fields.

This technical guide will provide a comprehensive analysis of the structural disparities, their impact on chemical and biological behavior, and practical, step-by-step methodologies for their unambiguous differentiation.

Section 1: The Core Structural Divergence: An Overview

At first glance, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid and 4,4'-biphenol share a common biphenyl backbone with hydroxyl groups at the 4 and 4' positions. However, the defining feature that sets them apart is the presence of a carboxylic acid (-COOH) group at the 2-position of one of the phenyl rings in the former.[1][2] This seemingly simple addition introduces a third functional group, fundamentally altering the molecule's electronic and steric landscape.

Molecular Structures

Caption: Molecular structures of 4,4'-biphenol and 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.

Comparative Physicochemical Data

The introduction of the carboxyl group imparts distinct physicochemical properties to 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.

Property4,4'-Biphenol4,4'-Dihydroxy-biphenyl-2-carboxylic acidReference(s)
Molecular Formula C12H10O2C13H10O4[1][3]
Molecular Weight 186.21 g/mol 230.22 g/mol [1][4]
IUPAC Name [1,1'-Biphenyl]-4,4'-diol5-hydroxy-2-(4-hydroxyphenyl)benzoic acid[1][2]
Melting Point 283 °CNot explicitly found, but expected to be different due to stronger intermolecular forces.[3]
Solubility Insoluble in water, soluble in ethanol and ether.[3][5]Expected to have higher water solubility, especially at basic pH, due to the polar carboxylate group.N/A
Acidity (pKa) ~9.74 (phenolic OH)Expected to have two pKa values: one for the more acidic carboxylic acid and another for the phenolic hydroxyl groups.[4]
Hydrogen Bond Donors 23[6]
Hydrogen Bond Acceptors 24[6]
Topological Polar Surface Area 40.5 Ų77.8 Ų[6][7]

Section 2: The Ripple Effect: Impact of Structural Dissimilarity on Functionality

The structural divergence between these two molecules has profound implications for their application, particularly in the realm of drug development and materials science.

Enhanced Polarity and Acidity

The carboxylic acid group in 4,4'-Dihydroxy-biphenyl-2-carboxylic acid significantly increases its polarity and introduces a strongly acidic proton. This has several key consequences:

  • Solubility: The ability to deprotonate and form a carboxylate anion dramatically enhances its aqueous solubility, a critical factor in drug formulation and biological systems.

  • Reactivity: The carboxylic acid moiety serves as a reactive handle for further chemical modifications, such as esterification or amidation, allowing for the synthesis of a diverse library of derivatives.[8]

  • Metal Chelation: The presence of both hydroxyl and carboxyl groups can create a potential metal-chelating site, a property often exploited in the design of catalysts and therapeutic agents.[9]

Altered Biological Activity and Drug Design Implications

In the context of drug development, the carboxylic acid group is a well-established pharmacophore that can influence a molecule's interaction with biological targets.

  • Receptor Binding: The carboxylate can form strong ionic interactions and hydrogen bonds with complementary residues in a protein's active site, often leading to enhanced binding affinity and potency.[9]

  • Pharmacokinetics: The increased polarity and potential for ionization can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While enhancing solubility, it can also limit passive diffusion across biological membranes.[10]

  • Bioisosterism: In medicinal chemistry, understanding the role of the carboxylic acid is crucial. Researchers often explore bioisosteric replacements to modulate acidity, lipophilicity, and metabolic stability while retaining biological activity.[10][11] 4,4'-biphenol, lacking this group, would have a starkly different biological activity profile, likely interacting with different targets or the same target in a different binding mode. For instance, 4,4'-biphenol has been shown to exhibit estrogenic activity.[12]

Influence on Material Properties

For material scientists, the functional group disparity dictates the potential applications of these molecules as monomers in polymer synthesis.

  • 4,4'-Biphenol: Its two hydroxyl groups make it a valuable monomer for the production of high-performance polymers like polyesters, polycarbonates, and liquid crystalline polymers (LCPs), imparting high thermal stability.[3][13][14]

  • 4,4'-Dihydroxy-biphenyl-2-carboxylic acid: The presence of three functional groups (two hydroxyls and one carboxyl) opens up possibilities for creating more complex, cross-linked, or functionalized polymers. The carboxylic acid can be used to introduce charge, improve adhesion, or act as a catalytic site within the polymer matrix.

Section 3: Differentiating the Two: A Practical Guide to Experimental Analysis

Unambiguous identification of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid and 4,4'-biphenol is critical for quality control, reaction monitoring, and characterization of final products. A multi-technique approach is recommended for definitive structural elucidation.

Spectroscopic Methods

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This is a powerful tool for differentiation. While both compounds will show signals in the aromatic region for the biphenyl protons, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid will exhibit a distinct downfield signal for the carboxylic acid proton (typically >10 ppm), which will be absent in the spectrum of 4,4'-biphenol. The integration of the aromatic signals will also differ. 4,4'-biphenol will have a more symmetrical pattern of signals.[15]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid in 4,4'-Dihydroxy-biphenyl-2-carboxylic acid will appear at a characteristic downfield shift (typically >160 ppm), providing a clear diagnostic peak not present in the spectrum of 4,4'-biphenol.[16]

3.1.2 Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and straightforward method for distinguishing between the two compounds.

  • 4,4'-Dihydroxy-biphenyl-2-carboxylic acid: The spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).

  • 4,4'-Biphenol: The spectrum will be dominated by a broad O-H stretch from the phenolic hydroxyl groups (around 3200-3600 cm⁻¹) but will lack the characteristic C=O stretch of a carboxylic acid.[17]

Chromatographic and Mass Spectrometric Techniques

3.2.1 High-Performance Liquid Chromatography (HPLC)

Due to the significant difference in polarity, these two compounds can be readily separated by reverse-phase HPLC. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, being more polar, will have a shorter retention time compared to the more non-polar 4,4'-biphenol under typical reverse-phase conditions.

3.2.2 Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of each compound.

  • 4,4'-Biphenol: Will show a molecular ion peak (M⁺) at m/z 186.21.[2][18]

  • 4,4'-Dihydroxy-biphenyl-2-carboxylic acid: Will show a molecular ion peak (M⁺) at m/z 230.22.[1]

Experimental Workflow for Differentiation

G cluster_0 Analysis of Fraction 1 cluster_1 Analysis of Fraction 2 start Sample Mixture hplc Reverse-Phase HPLC Separation start->hplc fraction1 Fraction 1 (Earlier Retention Time) hplc->fraction1 fraction2 Fraction 2 (Later Retention Time) hplc->fraction2 nmr1 ¹H and ¹³C NMR fraction1->nmr1 ir1 IR Spectroscopy fraction1->ir1 ms1 Mass Spectrometry fraction1->ms1 nmr2 ¹H and ¹³C NMR fraction2->nmr2 ir2 IR Spectroscopy fraction2->ir2 ms2 Mass Spectrometry fraction2->ms2 result1 Identify: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid - COOH proton in ¹H NMR - C=O in ¹³C NMR and IR - m/z = 230.22 nmr1->result1 ir1->result1 ms1->result1 result2 Identify: 4,4'-Biphenol - Absence of COOH proton - Absence of C=O signals - m/z = 186.21 nmr2->result2 ir2->result2 ms2->result2

Caption: A typical experimental workflow for the separation and identification of a mixture of the two biphenyls.

Conclusion

The distinction between 4,4'-Dihydroxy-biphenyl-2-carboxylic acid and 4,4'-biphenol provides a compelling case study in the principles of structure-activity and structure-property relationships. The addition of a single carboxylic acid group is not a trivial modification; it is a transformative one that imbues the biphenyl scaffold with a new identity, characterized by enhanced polarity, acidity, and a broader range of potential interactions and applications. For professionals in research and development, a thorough appreciation of these subtleties is not merely academic—it is a fundamental prerequisite for innovation, whether in the design of a next-generation polymer or a life-saving therapeutic.

References

  • Wikipedia. 4,4'-Biphenol. [Link]

  • PrepChem.com. Synthesis of 4,4'-biphenol. [Link]

  • Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. [Link]

  • PubChem. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid. [Link]

  • Google Patents.
  • ResearchGate. Molecular structures of (a) 4,4′-biphenol diglycidyl epoxy (BPE), (b) 3,3 ,5,5 -tetramethyl-4,4 4bisphenyl diglycidyl ether (TMEn) (n = 4, 6, 8), and (c) diaminodiphenylmethane (DDM). [Link]

  • N.S.CHEMICALS. 4,4′-Dihydroxy Biphenyl. [Link]

  • BioCrick. 4,4'-Biphenol | CAS:92-88-6 | High Purity | Manufacturer. [Link]

  • Sinochem Nanjing Corporation. 4,4'-Biphenol. [Link]

  • CharChem. 4,4'-biphenol. [Link]

  • Quora. What is 4, 4-Biphenol market Trend,Growth and Opportunities ?. [Link]

  • Maximize Market Research. 4, 4-Biphenol Market: Global Industry Analysis And Forecast (2024-2030). [Link]

  • ResearchGate. Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity | Request PDF. [Link]

  • mzCloud. 4 4' Dihydroxybiphenyl. [Link]

  • PubChem. 4,4'-Dihydroxybiphenyl. [Link]

  • PubMed. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. [Link]

  • SciSpace. Synthesis of 4,4′-dihydroxybiphenyl (1993) | Li Chen | 1 Citations. [Link]

  • PrepChem.com. Synthesis of 4,4'-dihydroxybiphenyl. [Link]

  • NIST WebBook. [1,1'-Biphenyl]-4,4'-diol. [Link]

  • Google Patents. CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.
  • Taylor & Francis. Bisphenol – Knowledge and References. [Link]

  • European Patent Office. Preparation process of 4,4'-dihydroxybiphenyl - EP 0267761 A2. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • PubChem. 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid. [Link]

  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

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  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

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Foundational

Metal-organic framework (MOF) linkers based on biphenyl carboxylic acids

An In-Depth Technical Guide to Metal-Organic Frameworks (MOFs) Utilizing Biphenyl Carboxylic Acid Linkers Foreword: The Architectural Elegance of Biphenyl-Based MOFs In the landscape of porous materials, Metal-Organic Fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Metal-Organic Frameworks (MOFs) Utilizing Biphenyl Carboxylic Acid Linkers

Foreword: The Architectural Elegance of Biphenyl-Based MOFs

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a paradigm of rational design, where the principles of coordination chemistry are used to construct highly ordered, crystalline structures with unprecedented porosity.[1][2] The true genius of MOF chemistry lies in its modularity; by judiciously selecting metal-based nodes and organic linkers, we can precisely tune the resulting framework's architecture and chemical functionality.[1]

This guide focuses on a particularly influential class of organic linkers: the biphenyl carboxylic acids. The biphenyl unit—two phenyl rings connected by a single C-C bond—serves as a rigid, extended strut that is fundamental to creating MOFs with large pores and exceptionally high surface areas.[3][4] Its inherent linearity and the rotational freedom between the rings provide a unique structural dynamic that influences the framework's properties.[4][5] By moving beyond the foundational terephthalic acid (BDC) to its longer analogue, biphenyl-4,4'-dicarboxylic acid (BPDC), we unlock expanded frameworks like the renowned UiO-67, which boasts a larger pore size and surface area than its smaller counterpart, UiO-66.[6] This guide will elucidate the rationale behind using these linkers, from their synthesis and integration into MOFs to the advanced applications they enable in catalysis, gas storage, and therapeutics.

The Core Building Block: Linker Design and Functionalization

The properties of a MOF are not merely a function of its topology but are intimately tied to the chemical nature of its organic linkers.[1] Biphenyl dicarboxylic acids offer a robust and versatile platform for engineering specific functionalities directly into the material's backbone.

The Parent Linker: Biphenyl-4,4'-dicarboxylic Acid (BPDC)

BPDC is the archetypal linker in this family. Its linear geometry is ideal for forming predictable, high-symmetry networks, while its extended length is a straightforward strategy for increasing pore volume and surface area compared to shorter dicarboxylates.[3] This expansion is critical for applications requiring the accommodation of large molecules, such as in drug delivery or catalysis of bulky substrates.

Rationale-Driven Functionalization: Engineering the Pore Environment

The true power of biphenyl linkers is realized through their functionalization. By appending chemical groups to the phenyl rings, we can precisely control the steric and electronic environment within the MOF's pores. This is not a random exercise; each modification is a deliberate choice to impart a specific capability.

  • Introducing Catalytic Sites: Incorporating N-heterocycles like 2,2'-bipyridine into the linker backbone (e.g., 2,2′-bipyridine-5,5′-dicarboxylic acid) creates "metalloligands".[7][8] These sites are chemically addressable and can be used to anchor single-site transition metal catalysts, such as palladium for cross-coupling reactions, a cornerstone of pharmaceutical synthesis.[7] The MOF structure isolates these active sites, preventing catalyst deactivation through dimerization.[7]

  • Tuning Acidity and Basicity: Appending amine (-NH₂) or hydroxyl (-OH) groups introduces basic or acidic functionalities, respectively.[9][10] An amino-functionalized MOF, for instance, can catalyze base-mediated reactions or serve as a preferential binding site for acidic gases like CO₂.[9][11] These groups can also form intramolecular hydrogen bonds that stabilize the linker's conformation.[10]

  • Modulating Electronic Properties: The addition of electron-donating or electron-withdrawing groups can alter the linker's electronic character. This modulation is crucial for applications in photocatalysis and sensing, where the electronic band structure of the MOF is paramount.[12]

The logical workflow for linker design is a direct feedback loop between the desired application and the chemical functionality required to achieve it.

G A Define Target Application (e.g., Catalysis, Gas Separation) B Identify Required Property (e.g., Lewis Acidity, Pore Size, Hydrophobicity) A->B C Select Functional Group (e.g., -NH2, -SO3H, Bipyridine) B->C D Synthesize Functionalized Biphenyl Linker C->D E Construct MOF D->E F Characterize & Test Performance E->F G Optimize Linker Design F->G Feedback Loop G->C

Caption: Linker design workflow for application-specific MOFs.

MOF Synthesis: A Validating Protocol for UiO-67

The synthesis of a MOF is a process of controlled self-assembly. To illustrate the causality behind the experimental choices, we present a detailed protocol for a benchmark biphenyl-based MOF: UiO-67 , which has the formula Zr₆O₄(OH)₄(BPDC)₆.[13] This zirconium-based MOF is isostructural to UiO-66 but utilizes the longer BPDC linker, resulting in an expanded framework with exceptional chemical and thermal stability.[6]

The Role of the Modulator: A Cornerstone of Control

A critical, often overlooked, aspect of high-quality MOF synthesis is the use of a modulator . A modulator is typically a monocarboxylic acid (e.g., acetic acid, benzoic acid) that competes with the multidentate linker for coordination to the metal cluster during nucleation.[6][8][13] This competitive binding slows down the reaction kinetics, preventing the rapid precipitation of an amorphous solid and promoting the growth of large, well-defined crystals with fewer defects. The choice and concentration of the modulator are key parameters for controlling crystal size and morphology.[13]

Detailed Solvothermal Synthesis Protocol: UiO-67

This protocol is a self-validating system; successful execution, confirmed by the characterization methods in the next section, validates the procedure.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl) or Acetic Acid (as modulator)[14]

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reagent Preparation: In a glass vial, combine Zirconium tetrachloride (e.g., 233 mg, 1 mmol) and the organic linker, 4,4'-biphenyldicarboxylic acid (BPDC) (e.g., 242 mg, 1 mmol).[14]

  • Solvation & Modulation: Add 30 mL of N,N-dimethylformamide (DMF). To this mixture, add the modulator. For example, add acetic acid (0.6 g, 10 mmol) and concentrated hydrochloric acid (0.16 mL, 2 mmol).[14] Sonicate the mixture until a clear solution is formed. The modulator's role here is to regulate the nucleation rate, ensuring high crystallinity.[13]

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a temperature-controlled oven and heat to 120°C for 48 to 72 hours.[13][14] The high temperature provides the necessary energy for crystallization, while the sealed vessel maintains pressure.

  • Isolation: After cooling the autoclave to room temperature, a white microcrystalline powder will have precipitated. Isolate the product by centrifugation.

  • Washing and Activation: This step is crucial for achieving high porosity. Wash the product thoroughly with fresh DMF (e.g., 3 times) to remove any unreacted starting materials trapped within the pores.[14] Subsequently, wash with a low-boiling solvent like methanol or acetone to displace the high-boiling DMF.

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 120°C) to completely remove the solvent molecules from the pores, a process known as "activation".

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A Mix Metal Salt (ZrCl4), Linker (BPDC), & Modulator B Dissolve in DMF Solvent A->B C Transfer to Autoclave B->C D Heat at 120°C (48-72h) C->D E Cool & Centrifuge to Collect Solid D->E F Wash with DMF & Methanol E->F G Dry Under Vacuum F->G

Caption: General workflow for the solvothermal synthesis of UiO-67.

Essential Characterization: Validating Structure and Porosity

Following synthesis, a multi-technique characterization approach is essential to confirm the identity, purity, and properties of the MOF. Each technique provides a piece of a puzzle that, when assembled, gives a complete picture of the material.

Technique Purpose Typical Result for UiO-67
Powder X-Ray Diffraction (PXRD) Confirms the crystalline structure and phase purity by comparing the experimental diffraction pattern to the known pattern for UiO-67.[2][15]A diffraction pattern with sharp peaks matching the simulated pattern for the face-centered cubic (fcc) topology of UiO-67.[16]
Nitrogen Sorption (BET Analysis) Measures the specific surface area and pore volume, which are critical performance metrics for porosity-driven applications.[15]High BET surface area, often reported in the range of 1400-2500 m²/g, confirming the material's high porosity.[14][16]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the framework, identifying the temperature at which the organic linker decomposes.[14][15]UiO-67 exhibits high thermal stability, typically stable up to ~450-500°C before framework collapse.[14][16]
Scanning Electron Microscopy (SEM) Visualizes the crystal morphology (e.g., octahedral, cubic) and provides an estimate of the crystal size and size distribution.[14][16]Often reveals well-defined octahedral crystals, with sizes that can be tuned by synthetic conditions (e.g., modulator concentration).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the BPDC linker's carboxylate groups to the zirconium nodes and verifies the removal of solvent.[15]Shows characteristic peaks for the carboxylate groups and the absence of the C=O stretch from DMF after activation.

Field-Proven Applications: From Molecules to Medicine

The unique properties endowed by biphenyl carboxylic acid linkers translate into superior performance across a range of high-value applications.

High-Density Gas Storage

The primary advantage of using extended linkers like BPDC is the creation of MOFs with large internal volumes and surface areas, making them prime candidates for the physical adsorption of gases.[17]

  • Methane (Natural Gas) Storage: Biphenyl-based MOFs can store significant quantities of methane at pressures lower than traditional compressed natural gas (CNG) tanks, offering a pathway to safer and more efficient onboard vehicular storage.[17] Their high porosity allows for both high gravimetric (weight %) and volumetric (volume/volume) uptake.[11][17]

  • Hydrogen Storage: The high surface area provides a vast landscape of sites for hydrogen molecules to adsorb, which is a key strategy for achieving high-density hydrogen storage targets for fuel cell applications.[11][17]

Precision Catalysis

The ability to functionalize biphenyl linkers allows for the design of sophisticated heterogeneous catalysts.

  • Single-Site Catalysis: As previously mentioned, incorporating bipyridine units into the BPDC backbone allows for the post-synthetic metalation with palladium.[7] The resulting MOF, such as m-6,6´-Me2bpy-MOF-PdCl₂, acts as a highly active and recyclable single-site catalyst for Suzuki-Miyaura cross-coupling reactions, demonstrating significantly enhanced activity compared to non-functionalized analogues.[7] This is directly relevant to drug synthesis, where such reactions are common.

  • Acid-Base Catalysis: MOFs like UiO-66(NH₂), which can be considered a functionalized analogue of a biphenyl system, combine the Lewis acidic Zr-nodes with basic amino groups on the linker to create a bifunctional acid-base catalyst.[9] This synergy enhances catalytic activity and selectivity for reactions like aldol condensations.[9]

Advanced Drug Delivery

The large, accessible pores of MOFs like UiO-67 are ideally sized for encapsulating therapeutic molecules.[18][19] This is a critical area for drug development professionals, as MOFs offer solutions to challenges in drug stability and delivery.

  • High Drug Loading: The immense pore volume allows for exceptionally high drug loading capacities compared to other nanocarriers like liposomes or polymeric nanoparticles.[18][20]

  • Controlled Release: The drug is released from the MOF via diffusion or, more compellingly, through the degradation of the MOF structure in specific biological environments (e.g., the acidic environment of a tumor or endosome).[21]

  • Biomedical Efficacy: Studies have demonstrated the synthesis of UiO-67 and its application as an effective agent against both pathogenic bacteria and cancer cell lines, such as MCF-7 (human breast cancer) and HepG2 (human liver cancer).[14][16]

G cluster_apps Applications MOF Biphenyl-Based MOF High Surface Area Large, Tunable Pores Functionalizable Linkers Gas Gas Storage & Separation Methane (CH4) Storage Hydrogen (H2) Storage CO2 Capture MOF->Gas Cat Heterogeneous Catalysis Single-Site Metal Catalysis (e.g., Suzuki Coupling) Acid-Base Catalysis Photocatalysis MOF->Cat Drug Drug Delivery & Biomedicine High-Capacity Drug Loading Controlled Release Anticancer & Antibacterial Agents MOF->Drug

Caption: Key application areas for biphenyl-based MOFs.

Conclusion and Future Outlook

Metal-Organic Frameworks constructed from biphenyl carboxylic acid linkers represent a mature yet continually evolving field of materials science. The inherent advantages of these linkers—their rigidity, extended length, and vast potential for functionalization—have established them as indispensable tools for creating materials with exceptional porosity and tailored chemical environments. From enhancing the efficiency of natural gas vehicles to designing next-generation catalysts for pharmaceutical synthesis and enabling targeted cancer therapies, the impact of these elegant structures is undeniable. Future research will likely focus on developing increasingly complex, multi-functional linkers, creating hierarchical pore systems, and improving the long-term stability of these frameworks under harsh industrial and physiological conditions, further solidifying their role as a cornerstone of advanced porous materials.

References

  • Transition metal supported UiO-67 materials and their applications in catalysis - Frontiers. (2025). Vertex AI Search.
  • Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Journal of Pure and Applied Microbiology. (2024). Journal of Pure and Applied Microbiology.
  • Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Semantic Scholar. (2024). Semantic Scholar.
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI. (n.d.). OSTI.GOV.
  • Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. (n.d.).
  • Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - ResearchGate. (2022).
  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed. (2022). PubMed.
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - MDPI. (2022). MDPI.
  • Node Modification of Metal‐Organic Frameworks for Catalytic Applications - PMC. (n.d.).
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry - ACS Publications. (2022).
  • Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - PMC - NIH. (n.d.).
  • Applications of metal-organic frameworks featuring multi-functional sites - Ma Research Group. (2015). University of South Florida.
  • Mixed-metal metal-organic frameworks - François-Xavier Coudert. (2019). coudert.name.
  • Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion - Materials Horizons (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Imaging the dynamic influence of functional groups on metal-organic frameworks - PMC. (2023).
  • Metal-Organic Frameworks as Potential Drug Carriers - PMC. (n.d.).
  • Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design - United Journal of Chemistry. (n.d.). United Journal of Chemistry.
  • Metal-Organic Frameworks: Design, Properties and Applications in Gas Storage. (n.d.). Preprints.org.
  • Porous metal-organic frameworks for gas storage and separation: Status and challenges - PMC. (n.d.).
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - Semantic Scholar. (2021). Semantic Scholar.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (n.d.).
  • Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy - RSC Publishing. (2021). Royal Society of Chemistry.
  • Physiochemical characterization of metal organic framework materials: A mini review. (2023).
  • Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applic
  • Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Proton NMR Interpretation of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid

Abstract This application note provides a definitive guide for the structural interpretation of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid using proton nuclear magnetic resonance (¹H NMR). Due to the presence of a sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a definitive guide for the structural interpretation of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid using proton nuclear magnetic resonance (¹H NMR). Due to the presence of a sterically demanding carboxylic acid at the ortho position of the biphenyl bridge, this molecule exhibits unique conformational properties that distinguish it from planar biphenyl systems. This guide details the assignment of the aromatic region, decoupling the complex interplay of electronic substituent effects (hydroxyl vs. carboxyl) and steric-induced ring torsion.

Introduction & Structural Analysis[1][2]

The target molecule consists of two benzene rings linked by a single bond (biphenyl core).

  • Ring A (Trisubstituted): Contains the carboxylic acid (COOH) at position 2 and a hydroxyl group (OH) at position 4.

  • Ring B (Disubstituted): Contains a hydroxyl group (OH) at position 4'.

  • Key Feature - The "Ortho Effect": The carboxylic acid at position 2 creates significant steric hindrance with the protons of Ring B (specifically H-2'/6'). This forces the two aromatic rings to twist out of planarity to minimize repulsion, reducing

    
    -
    
    
    
    conjugation between the rings and influencing chemical shifts.
Numbering Scheme

For the purpose of this analysis, the following numbering is used:

  • Ring A: C1 (Bridge), C2 (COOH), C3 (H), C4 (OH), C5 (H), C6 (H).

  • Ring B: C1' (Bridge), C2'/C6' (H), C3'/C5' (H), C4' (OH).

Experimental Protocol

Sample Preparation[1]
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: It ensures complete solubility of the polar carboxylic acid and phenolic groups. It also slows down proton exchange, often allowing the observation of the distinct OH and COOH peaks which would be lost in Methanol-d₄.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to ≥ 5 seconds. The quaternary carbons and carboxylic protons have long T1 relaxation times; a short D1 will lead to under-integration of the COOH signal.

  • Scans (NS): 16–64 scans for sufficient S/N ratio.

Spectral Interpretation: The Aromatic Region

The aromatic region (6.5 ppm – 8.0 ppm) contains distinct signal patterns for Ring A and Ring B.

Ring A: The 1,2,4-Trisubstituted System

This ring lacks symmetry, resulting in three distinct aromatic proton signals.

ProtonPositionMultiplicityCoupling Constant (

)
Chemical Shift Prediction (

)
Assignment Logic
H-3 Ortho to COOH, Ortho to OHDoublet (d)

Hz
7.30 – 7.45 ppm Deshielded by the adjacent electron-withdrawing COOH group. Appears as a sharp doublet due to meta-coupling with H-5.
H-5 Ortho to OH, Meta to COOHDoublet of Doublets (dd)

Hz

Hz
6.80 – 7.00 ppm Shielded by the ortho-OH group (electron donating). Shows characteristic ortho coupling to H-6 and meta coupling to H-3.
H-6 Ortho to Bridge, Meta to OHDoublet (d)

Hz
7.10 – 7.25 ppm Resonates in the "standard" aromatic window. Only shows strong ortho coupling to H-5.
Ring B: The 1,4-Disubstituted System (AA'BB')

This ring possesses a rotational axis of symmetry (unless rotation is restricted, which is rare at RT in DMSO). It appears as a classic AA'BB' system (often resembling two large doublets).

ProtonPositionMultiplicityCoupling Constant (

)
Chemical Shift Prediction (

)
Assignment Logic
H-2', 6' Ortho to BridgeDoublet (d)

Hz
7.05 – 7.20 ppm These protons face the steric bulk of the Ring A COOH. Due to the ring twist, they may experience shielding anisotropy from Ring A, appearing slightly upfield compared to a flat biphenyl.
H-3', 5' Ortho to OHDoublet (d)

Hz
6.70 – 6.85 ppm Strongly Shielded by the ortho-OH group. These will be the most upfield signals in the aromatic region (along with H-5).
Exchangeable Protons (DMSO-d₆ specific)
  • COOH: Broad singlet at 12.0 – 13.0 ppm . (May be very broad or invisible if trace water is present).

  • OH (Phenolic): Two broad singlets at 9.0 – 10.5 ppm . The OH on Ring A (adjacent to COOH) may be shifted downfield due to intramolecular H-bonding with the carbonyl oxygen.

Structural Validation Workflow (Logic Diagram)

The following Graphviz diagram illustrates the decision-making process for assigning the signals using 2D NMR correlations.

NMR_Assignment_Workflow Start Start: 1H NMR Spectrum (DMSO-d6) Region_Check Identify Aromatic Region (6.5 - 8.0 ppm) Start->Region_Check Sym_Check Check for Symmetry (AA'BB' Pattern) Region_Check->Sym_Check Pattern_Check Check for 1,2,4-Subst Pattern (d, dd, d) Region_Check->Pattern_Check Assign_RingB Assign Ring B (4'-OH) 2x Doublets (J~8.5Hz) Sym_Check->Assign_RingB Yes COSY COSY Experiment Confirm H5-H6 and H2'-H3' connectivity Assign_RingB->COSY Assign_H3 Identify H-3 (Small Meta coupling only) Pattern_Check->Assign_H3 Assign_H5_H6 Identify H-5 & H-6 (Strong Ortho coupling) Pattern_Check->Assign_H5_H6 HMBC HMBC Experiment Link H3 to COOH Carbon Assign_H3->HMBC Assign_H5_H6->COSY Final Structure Validated COSY->Final Coupling Confirmed HMBC->Final Connectivity Confirmed

Caption: Logical workflow for the assignment of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid using 1D and 2D NMR data.

Critical Troubleshooting & Self-Validation

The D₂O Shake Test

To distinguish between aromatic protons and exchangeable OH/COOH protons:

  • Acquire the standard ¹H spectrum in DMSO-d₆.[1][2]

  • Add 1–2 drops of D₂O to the NMR tube and shake.

  • Result: Signals at >9 ppm (OH and COOH) will disappear or diminish significantly. Aromatic signals (6.5–8.0 ppm) will remain but may shift slightly.

Distinguishing H-3 from H-6

Both H-3 and H-6 are doublets. How to differentiate?

  • Coupling Constant: H-3 has a small meta-coupling (

    
     Hz). H-6 has a large ortho-coupling (
    
    
    
    Hz).
  • NOESY/ROESY: H-6 will show a spatial NOE correlation to the protons of Ring B (H-2'/6') due to proximity across the bridge. H-3 is far from Ring B and will not show this correlation.

Intramolecular Hydrogen Bonding

The OH at position 4 (Ring A) is not adjacent to the COOH (position 2) in a way that forms a strong 6-membered ring intramolecular bond (like salicylic acid), but the COOH can rotate. However, the inter-ring twist usually prevents strong H-bonding between rings.

  • Note: If the COOH peak is extremely broad (>200 Hz width), it indicates dynamic exchange. Cooling the sample to 273 K can sharpen the peak.

References

  • Provides the baseline aromatic shifts for the Ring A core (without OH).
  • National Center for Biotechnology Information (PubChem). (n.d.). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CID 650353).[3] Retrieved October 26, 2023, from [Link]

    • Source for structural confirmation and IUPAC nomencl
  • Reich, H. J. (n.d.). Proton NMR Data - Chemical Shifts of Aromatic Protons. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

    • Authoritative source for calculating substituent additivity effects (OH and COOH).

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 3169 (4,4'-Dihydroxybiphenyl). AIST. Retrieved October 26, 2023, from [Link]

    • Provides the reference spectrum for the Ring B AA'BB' system.

Sources

Application

Application Note: High-Fidelity Synthesis of Hyperbranched Liquid Crystal Polyesters (HB-LCPs) using 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid

Part 1: Strategic Rationale & Mechanistic Insight The Monomer Architecture (AB₂ System) The synthesis of Liquid Crystal Polyesters (LCPs) typically relies on linear AB-type monomers (e.g., 4-hydroxybenzoic acid) or balan...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Mechanistic Insight

The Monomer Architecture (AB₂ System)

The synthesis of Liquid Crystal Polyesters (LCPs) typically relies on linear AB-type monomers (e.g., 4-hydroxybenzoic acid) or balanced AA+BB systems. However, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid presents a unique AB₂ architecture : it possesses one carboxyl group (A) and two phenolic hydroxyl groups (B).

  • Topology Control: Self-polycondensation of this monomer does not yield linear chains but rather hyperbranched macromolecules . These structures combine the high solubility and low melt viscosity of dendritic polymers with the high thermal stability and mechanical stiffness of liquid crystalline mesogens.

  • Mesogenic Core: The biphenyl moiety serves as the rigid mesogen. The position of the carboxylic acid at the ortho position (C2) introduces a "kink" that disrupts perfect crystallinity, thereby enhancing solubility and lowering the melting point to a processable range without destroying the liquid crystalline phase (typically nematic).

The Synthetic Strategy: Melt Acidolysis

Direct esterification between phenols and carboxylic acids is kinetically sluggish and prone to decarboxylation at high temperatures. Therefore, this protocol utilizes Melt Acidolysis (Acetate Method) .

  • In-Situ Acetylation: Phenolic groups are converted to acetates using acetic anhydride.

  • Transesterification: The acetate groups react with the carboxylic acid at high temperature, releasing acetic acid as a volatile byproduct.

  • Vacuum Finishing: Driving the equilibrium toward high molecular weight by removing acetic acid.

Part 2: Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Monomer 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (>99.5%)AB₂ Building Block
Reagent Acetic Anhydride (Ac₂O)Acetylation agent (1.1 molar excess per OH group)
Catalyst Potassium Acetate (KOAc) or Zinc AcetateTransesterification catalyst (100-300 ppm)
Reactor 3-Neck Round Bottom Flask (Flame-dried)Main reaction vessel
Agitation Overhead Stirrer with Stainless Steel AnchorViscosity management (High torque required)
Atmosphere High-Purity Nitrogen (N₂)Prevent oxidation of phenols at high T
Reaction Workflow Diagram

SynthesisProtocol Start Start: Monomer Preparation Acetylation Step 1: Acetylation 140°C, 2h, Reflux (Formation of Acetoxy Intermediate) Start->Acetylation Add Ac2O + Catalyst Distillation Step 2: Acidolysis & Distillation 200°C -> 240°C (Removal of Acetic Acid) Acetylation->Distillation Switch to Distillation Mode Vacuum Step 3: Polycondensation 260°C, <1 mbar (Molecular Weight Build-up) Distillation->Vacuum Apply Vacuum Gradually Termination Step 4: Termination & Cooling N2 Purge, Cool to RT Vacuum->Termination Max Torque Reached Product Final Product: Hyperbranched LCP Termination->Product Grind & Characterize

Figure 1: Step-by-step melt polycondensation workflow for AB₂ monomer synthesis.

Step-by-Step Methodology
Phase I: Acetylation (The "One-Pot" Activation)
  • Charge: In a 250 mL three-neck flask equipped with a mechanical stirrer, N₂ inlet, and reflux condenser, add:

    • 10.0 g (43.4 mmol) of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid .

    • 10.6 g (104.2 mmol) of Acetic Anhydride (20% molar excess relative to hydroxyls).

    • 5 mg Potassium Acetate (Catalyst).

  • Purge: Cycle vacuum/N₂ three times to remove oxygen.

  • Reflux: Heat the mixture to 140°C in an oil bath. Stir at 150 rpm for 2 hours .

    • Checkpoint: The solution should become clear and homogeneous as the monomer acetylates and dissolves.

Phase II: Pre-Polymerization (Oligomer Formation)
  • Configuration Change: Replace the reflux condenser with a distillation head and receiver flask.

  • Temperature Ramp: Increase bath temperature to 200°C over 30 minutes.

  • Distillation: Acetic acid (byproduct) and excess acetic anhydride will begin to distill off.

  • Ramp 2: Increase temperature to 240°C over 1 hour.

    • Observation: The melt viscosity will start to increase. Ensure stirring speed is maintained (approx. 200 rpm).

Phase III: Melt Polycondensation (Vacuum Stage)
  • Vacuum Application: Critical Step. Reduce pressure gradually over 30 minutes to prevent bumping.

    • Target: 100 mbar → 10 mbar → <1 mbar.

  • Final Temperature: Raise temperature to 260°C - 280°C .

  • Reaction Duration: Maintain high vacuum (<1 mbar) and temperature for 1–2 hours .

    • End Point Detection: Monitor the torque on the overhead stirrer. When the torque plateaus or rises sharply (indicating high molecular weight or gelation risk), stop the reaction. Note: Hyperbranched polymers have lower viscosity than linear ones, so the torque increase may be subtle.

  • Termination: Break vacuum with N₂, remove the flask from the oil bath, and allow the polymer to cool to room temperature.

Part 3: Characterization & Validation

Expected Properties Table

The following data represents typical values for hyperbranched LCPs derived from biphenyl-carboxylate monomers.

PropertyMethodExpected RangeInterpretation
Glass Transition (Tg) DSC (10°C/min)110°C – 140°CHigh rigidity of biphenyl core.
Melting Point (Tm) DSCNone or BroadHyperbranched structures often suppress crystallization; may show LC glass behavior.
Decomposition (Td5%) TGA (N₂)> 400°CExcellent thermal stability typical of aromatic polyesters.
Degree of Branching (DB) ¹H NMR0.45 – 0.55Statistical random branching for AB₂ systems.
Solubility VisualSoluble in THF, DMSOUnlike linear LCPs (insoluble), HB-LCPs are often soluble.
Structural Verification Logic (Graphviz)

ChemicalLogic Monomer AB2 Monomer (1 Acid, 2 Phenols) Reaction Polycondensation Monomer->Reaction Linear Linear Unit (1 Acid + 1 Phenol reacted) Reaction->Linear Partial Reaction Dendritic Dendritic Unit (1 Acid + 2 Phenols reacted) Reaction->Dendritic Full Reaction Terminal Terminal Unit (Unreacted Phenols) Reaction->Terminal Chain Ends Liquid Crystallinity\n(Mesogenic Alignment) Liquid Crystallinity (Mesogenic Alignment) Linear->Liquid Crystallinity\n(Mesogenic Alignment) High Solubility\nLow Viscosity High Solubility Low Viscosity Dendritic->High Solubility\nLow Viscosity

Figure 2: Structural evolution of AB₂ monomers into hyperbranched networks containing dendritic, linear, and terminal units.

Troubleshooting Guide
  • Problem: Low Molecular Weight / Brittle Product.

    • Cause: Incomplete removal of acetic acid or trace water.

    • Fix: Ensure vacuum is <1 mbar; extend reaction time at 260°C.

  • Problem: Gelation (Insoluble Product).

    • Cause: Over-polymerization or crosslinking side reactions.

    • Fix: Reduce final temperature to 250°C; stop reaction earlier (monitor torque closely).

  • Problem: Dark Coloration.

    • Cause: Oxidation.[1][2]

    • Fix: Ensure rigorous N₂ purging; check vacuum seal integrity.

Part 4: References

  • Kricheldorf, H. R., & Schwarz, G. (1996). Liquid-crystalline poly(ester imide)s derived from trimellitic acid, α,ω-diaminoalkanes, and 4,4'-dihydroxybiphenyl.[1] Macromolecules, 29(17), 4828–4836.

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973.

  • Jin, Y., et al. (2015). Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers with low polydispersities in a one-pot process.[3] Angewandte Chemie International Edition, 54(26), 7631-7635.

  • Smolecule. (2023). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid Product Information.

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications.[2][4] Progress in Polymer Science, 29(3), 183-275. (General reference for AB2 melt polycondensation protocols).

Sources

Method

Preparation of thermoresponsive hydrogels with 4,4'-Dihydroxy-biphenyl-2-carboxylic acid crosslinker

This Application Note is designed for researchers and formulation scientists focusing on dual-stimuli (pH/Temperature) responsive hydrogels . The protocol details the use of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHB...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and formulation scientists focusing on dual-stimuli (pH/Temperature) responsive hydrogels .

The protocol details the use of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHBP-COOH) .[1] Note that this molecule, in its native state, possesses two phenolic hydroxyl groups and one carboxylic acid. To function as a structural crosslinker in standard radical polymerization (e.g., with NIPAM), it is typically functionalized into a diacrylate (Chemical Crosslinking) or utilized for its strong


 stacking capabilities (Physical Crosslinking).

This guide prioritizes the Covalent Crosslinking route via the synthesis of a diacrylate derivative, as this yields the most robust, tunable thermoresponsive networks analogous to the "44BDA" systems described in recent literature (Tang et al., 2017).


 Stacking, pH-Responsive.

Executive Summary & Mechanism

Standard thermoresponsive hydrogels (e.g., Poly(N-isopropylacrylamide), PNIPAM) suffer from poor mechanical strength and a lack of multi-stimuli responsiveness. Incorporating 4,4'-Dihydroxy-biphenyl-2-carboxylic acid addresses these limitations through two mechanisms:

  • Structural Reinforcement (

    
     Stacking):  The biphenyl core acts as a rigid mesogen. Even when covalently crosslinked, the aromatic rings stack, providing supramolecular reinforcement that increases compressive modulus.
    
  • Dual-Responsiveness:

    • Temperature: The NIPAM backbone drives the coil-to-globule transition (LCST ~32°C).[2][3]

    • pH Sensitivity: The pendant carboxylic acid (COOH) at the 2-position introduces pH-dependent swelling. At pH > pKa (~4.5), ionization leads to electrostatic repulsion and swelling; at low pH, hydrogen bonding dominates, tightening the mesh.

Mechanistic Pathway

The following diagram illustrates the synthesis of the polymerizable crosslinker and the subsequent hydrogel network formation.

G cluster_props Gel Properties Raw 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid Func Functionalization (Acryloyl Chloride) Raw->Func Esterification XL Crosslinker: 2-Carboxy-4,4'-biphenyl diacrylate (CBDA) Func->XL Yields Diacrylate Poly Free Radical Polymerization XL->Poly Crosslinking Agent NIPAM Monomer: NIPAM NIPAM->Poly Main Chain Gel Dual-Responsive Hydrogel Network Poly->Gel APS/TEMED Initiation P1 pH Response (COOH Ionization) Gel->P1 P2 Mech Strength (Pi-Pi Stacking) Gel->P2 P3 Temp Response (LCST ~32°C) Gel->P3

Figure 1: Synthetic workflow converting the raw biphenyl acid into a diacrylate crosslinker (CBDA) for PNIPAM network formation.

Pre-Protocol: Synthesis of Crosslinker (CBDA)

Rationale: The raw molecule cannot form a covalent network with NIPAM directly. It must be converted to 2-Carboxy-4,4'-biphenyl diacrylate (CBDA) . This protocol is adapted from the synthesis of 44BDA [1].[3]

Reagents:

  • 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (10 mmol)

  • Acryloyl Chloride (24 mmol, 2.4 eq)

  • Triethylamine (TEA) (30 mmol)

  • Anhydrous THF (50 mL)

Protocol:

  • Dissolution: Dissolve 10 mmol of the biphenyl acid and TEA in anhydrous THF in a round-bottom flask under nitrogen. Cool to 0°C in an ice bath.

  • Acrylation: Add Acryloyl Chloride dropwise over 30 minutes. Note: The excess TEA protects the carboxylic acid from permanent anhydride formation or allows hydrolysis back to the acid during workup.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature and stir overnight (12h).

  • Workup (Critical):

    • Filter off the precipitated TEA·HCl salt.

    • Evaporate THF to concentrate the product.

    • Precipitate in cold dilute HCl (0.1 M) to protonate the carboxylic acid and remove unreacted amines.

    • Wash the solid precipitate 3x with cold water.

  • Purification: Recrystallize from ethanol/water (50:50). Verify structure via NMR (look for acrylate vinyl peaks at 5.8–6.4 ppm).

Hydrogel Formulation Protocol

This protocol creates a PNIPAM hydrogel crosslinked with the synthesized CBDA.

Materials:

  • Monomer: N-Isopropylacrylamide (NIPAM) (Recrystallized from hexane).

  • Crosslinker: CBDA (Synthesized above).

  • Initiator: Ammonium Persulfate (APS).

  • Accelerator: TEMED (N,N,N',N'-tetramethylethylenediamine).

  • Solvent: DMSO (Required for solubility of the biphenyl crosslinker) or DMSO/Water (50:50).

Step-by-Step Methodology
1. Pre-Gel Solution Preparation

Prepare the reaction mixture according to the molar ratios in Table 1 . The standard crosslinking density is 2 mol% relative to the monomer.

Table 1: Formulation Ratios (Total Vol: 5 mL)

Component Role Molar Ratio Mass/Vol (Example)
NIPAM Monomer 100 eq 500 mg (4.42 mmol)
CBDA Crosslinker 2.0 eq ~27 mg (0.088 mmol)*
APS Initiator 1.0 eq 10 mg (dissolved in 50µL water)
TEMED Accelerator 2.0 eq 13.5 µL

| DMSO | Solvent | N/A | 4.5 mL |

*Note: Molecular weight of CBDA is approx 338.3 g/mol . Adjust based on exact yield.

2. Degassing
  • Why: Oxygen inhibits free radical polymerization.

  • Action: Purge the pre-gel solution with Nitrogen or Argon gas for 15–20 minutes. Keep the vial sealed.

3. Initiation & Gelation
  • Add the TEMED to the solution and swirl gently.

  • Add the APS solution immediately after.

  • Transfer the mixture into glass molds (e.g., between two glass plates with a 1mm Teflon spacer) or cylindrical vials.

  • Incubation: Allow polymerization to proceed at 25°C for 24 hours . Avoid heating above 30°C during polymerization to prevent premature phase separation of NIPAM.

4. Washing & Solvent Exchange (Self-Validating Step)
  • Observation: The gel will initially be transparent or slightly opaque (due to DMSO).

  • Protocol: Remove the gel from the mold. Immerse in a large volume of Deionized (DI) Water.

  • Validation: Change the water every 4 hours for 2 days.

    • Visual Check: As DMSO leaves and water enters, the gel might swell significantly. If the gel dissolves, crosslinking failed (check CBDA synthesis). If it remains intact, the network is formed.

Characterization & Expected Results

A. Swelling Ratio (Gravimetric)

Measure the Equilibrium Swelling Ratio (ESR) at different pH levels (4.0 vs 7.4) and temperatures (25°C vs 40°C).



Where 

is swollen weight and

is dry weight.

Expected Trends:

  • Low pH (<4): COOH is protonated. Hydrogen bonding dominates. Lower Swelling.

  • High pH (>7): COOH is deprotonated (

    
    ). Electrostatic repulsion. Higher Swelling. 
    
  • Temp > 32°C: PNIPAM collapse. Drastic Deswelling (Shrinkage).

B. Mechanical Testing

Perform compression testing.[4] The biphenyl groups in CBDA should provide a higher compressive modulus compared to standard BIS (N,N'-methylenebisacrylamide) crosslinked gels due to the rigid aromatic core and hydrophobic clustering [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gel dissolves in water Failed crosslinkingEnsure CBDA synthesis yielded diacrylate, not monoacrylate. Increase CBDA conc. to 4 mol%.
Gel is opaque at 20°C Phase separationPolymerization temperature was too high (>30°C). Polymerize in an ice bath or cold room.
Low pH sensitivity COOH blockageThe carboxylic acid may have reacted during acrylation. Ensure the acid workup (Step 2.4) was sufficient to hydrolyze any anhydrides.

References

  • Tang, S., Floy, M., Bhandari, R., Sunkara, M., Morris, A. J., Dziubla, T. D., & Hilt, J. Z. (2017).[5][6] Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate.[3][5][6][7][8][9] ACS Omega, 2(12), 8723–8729.[6][7] [Link][6]

  • Bhattacharya, S., & Eckert, F. (2008). Thermoresponsive Hydrogels: Synthesis and Application. Annual Review of Chemical and Biomolecular Engineering. (General Reference for PNIPAM protocols).
  • PubChem. (n.d.). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.[1][3][10] National Library of Medicine. [Link]

Sources

Application

Application Note: Advanced Recrystallization Protocols for the Purification of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid

Introduction & Physicochemical Profiling The compound 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2) is a highly valuable bifunctional building block utilized in the synthesis of thermotropic liquid crystall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2) is a highly valuable bifunctional building block utilized in the synthesis of thermotropic liquid crystalline polymers and advanced pharmaceutical intermediates [1]. Structurally, the molecule presents a unique thermodynamic challenge for purification: it possesses a rigid, highly hydrophobic biphenyl core, juxtaposed with three highly polar, hydrogen-bonding functional groups (two phenolic hydroxyls and one carboxylic acid).

Because crude synthetic mixtures often contain positional isomers, unreacted starting materials, and oxidized quinone byproducts, achieving >99% purity requires a highly controlled crystallization environment. This guide details a field-proven, anti-solvent recrystallization methodology designed to exploit the specific solubility differentials of this molecule while preventing thermal degradation and "oiling out" (liquid-liquid phase separation).

Thermodynamic Causality & Solvent Selection

The success of a recrystallization protocol hinges on the steepness of the solubility curve. Single-solvent systems generally fail for 4,4'-dihydroxy-biphenyl-2-carboxylic acid. Non-polar solvents (e.g., toluene, hexane) cannot disrupt the robust intermolecular hydrogen-bonding network of the crystal lattice, resulting in near-zero solubility. Conversely, highly polar solvents (e.g., pure methanol or ethanol) solvate the molecule so effectively that recovery yields drop precipitously upon cooling.

To resolve this, we employ a Binary Anti-Solvent System (Ethanol/Water) . Ethanol acts as the primary solvent, efficiently breaking the hydrogen bonds of the carboxylic and phenolic groups at elevated temperatures. Water acts as the anti-solvent, forcing the hydrophobic biphenyl core out of solution as the temperature drops.

Table 1: Solvent Screening Matrix for Biphenyl-2-carboxylic Acid Derivatives
Solvent SystemPolarity IndexSolubility (Hot, 70 °C)Solubility (Cold, 5 °C)Suitability & Causality
Pure Water 10.2PoorInsolubleUnsuitable: Hydrophobic biphenyl core prevents dissolution.
Pure Ethanol 5.2ExcellentModerateUnsuitable: High cold solubility leads to unacceptable yield loss.
Toluene 2.4PoorInsolubleUnsuitable: Fails to disrupt polar -COOH and -OH hydrogen bonds.
Acetonitrile 5.8GoodPoorModerate: Effective, but poses toxicity and environmental concerns [2].
Ethanol / Water (70:30) ~6.7ExcellentVery PoorOptimal: Tunable supersaturation; maximizes yield and purity [3].

The Recrystallization Workflow

RecrystallizationWorkflow Crude Crude 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid Dissolution Dissolution in Hot Ethanol (60-70 °C, N2 Atmosphere) Crude->Dissolution HotFiltration Hot Filtration (Removal of Insoluble Impurities) Dissolution->HotFiltration AntiSolvent Anti-Solvent Addition (Hot DI Water to Cloud Point) HotFiltration->AntiSolvent Cooling Controlled Cooling (0.5 °C/min to 5 °C) AntiSolvent->Cooling Crystallization Nucleation & Crystal Growth (Exclusion of Soluble Impurities) Cooling->Crystallization Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration PureProduct Pure Crystalline Product (Vacuum Dried at 50 °C) Filtration->PureProduct Impurities Mother Liquor (Retained Impurities) Filtration->Impurities

Caption: Workflow for anti-solvent recrystallization of 4,4'-dihydroxy-biphenyl-2-carboxylic acid.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Built-in checkpoints ensure that thermodynamic deviations are caught and corrected in real-time.

Step 1: Preparation and Degassing
  • Weigh 10.0 g of crude 4,4'-dihydroxy-biphenyl-2-carboxylic acid into a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add 50 mL of absolute ethanol.

  • Causality Check: Phenolic hydroxyl groups are highly susceptible to oxidation at elevated temperatures, which forms dark quinone derivatives. To prevent this, purge the solvent system with Nitrogen (

    
    ) for 5 minutes prior to heating.
    
Step 2: Dissolution and Hot Filtration
  • Heat the mixture to 65–70 °C under continuous stirring until the solid completely dissolves.

  • Perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Validation Checkpoint: Inspect the filter paper. Any retained dark, tarry substances are polymerized byproducts or inorganic catalysts from upstream synthesis. If the filtrate is not completely transparent, pass it through a 0.45 µm PTFE syringe filter.

Step 3: Anti-Solvent Addition (Reaching the Cloud Point)
  • Maintain the filtrate at 65 °C.

  • Begin adding hot (65 °C) deionized water dropwise via an addition funnel.

  • Continue addition until a faint, persistent turbidity (the "cloud point") is observed. This typically requires 15–25 mL of water.

  • Validation Checkpoint (Oiling Out): If the solution immediately turns milky and forms a separate liquid phase at the bottom of the flask, the system has "oiled out" (liquid-liquid separation). Correction: Add hot ethanol dropwise (1–3 mL) until the solution becomes a clear, homogenous single phase again, then proceed.

Step 4: Controlled Cooling and Seeding
  • Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of approximately 0.5 °C/min.

  • Causality Check: Rapid cooling (e.g., plunging into an ice bath) forces the system out of the metastable zone, causing shock-nucleation. This traps mother liquor and impurities inside the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, allowing molecules to properly align into the growing crystal lattice while excluding impurities.

  • Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

Step 5: Filtration and Vacuum Drying
  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystal cake with 15 mL of ice-cold 30% ethanol/water solution.

  • Validation Checkpoint: Collect the final few drops of the wash filtrate and evaporate them on a watch glass. A lack of residue indicates the successful removal of impurity-laden mother liquor.

  • Transfer the crystals to a vacuum desiccator and dry at 50 °C under high vacuum (≤10 mbar) for 12 hours.

  • Causality Check: Vacuum drying at a moderate temperature prevents the thermal oxidation that would occur if dried in a standard atmospheric oven, preserving the integrity of the phenolic groups.

Quality Control & Analytical Validation

To confirm the success of the protocol, subject the dried crystals to High-Performance Liquid Chromatography (HPLC) and melting point analysis. The purified 4,4'-dihydroxy-biphenyl-2-carboxylic acid should exhibit a sharp melting point transition, and the HPLC chromatogram should demonstrate the absence of the typical 2,4'-isomer or oxidized quinone peaks.

References

  • National Center for Biotechnology Information. "4,4'-Dihydroxy-biphenyl-2-carboxylic acid". PubChem Compound Summary for CID 650353. Retrieved March 5, 2026. Available at:[Link]

  • European Patent Office. "Preparation process of 4,4'-dihydroxybiphenyl". Patent EP0267761A2. Retrieved March 5, 2026.
  • Santos, J., & Martins, N. "Unlocking the potential of plant polyphenols: advances in extraction, antibacterial mechanisms, and future applications." National Library of Medicine (PMC). Retrieved March 5, 2026. Available at:[Link]

Method

Differential Scanning Calorimetry (DSC) analysis of biphenyl-based polymers

An Application Note and Protocol for the Thermal Characterization of Biphenyl-Based Polymers using Differential Scanning Calorimetry (DSC) Introduction: The Role of DSC in Analyzing Rigid-Rod Polymers Biphenyl-based poly...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Thermal Characterization of Biphenyl-Based Polymers using Differential Scanning Calorimetry (DSC)

Introduction: The Role of DSC in Analyzing Rigid-Rod Polymers

Biphenyl-based polymers, a class of high-performance materials, are distinguished by the presence of the rigid biphenyl moiety in their backbone or side chains. This structural feature imparts exceptional thermal stability, chemical resistance, and unique mechanical properties, making them suitable for advanced applications, including high-temperature composites, liquid crystal displays, and advanced membrane materials.[1][2] The inherent rigidity of the biphenyl unit, however, also leads to complex thermal behaviors, such as high glass transition temperatures (Tg), intricate melting and crystallization profiles, and the formation of liquid crystalline phases.[3][4]

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for elucidating these properties.[5] DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[6] This allows for the precise determination of key thermal transitions, providing critical insights into the material's structure, processing window, and end-use performance.[7][8] This guide provides a comprehensive framework for the DSC analysis of biphenyl-based polymers, from fundamental principles to detailed experimental protocols and data interpretation.

Fundamental Principles of Thermal Transitions in Polymers

A DSC thermogram plots heat flow against temperature. The key events observed for semi-crystalline polymers are the glass transition, crystallization, and melting.[6]

  • Glass Transition (Tg): This is a second-order transition characteristic of the amorphous regions of a polymer.[8] It appears as a step-like change in the baseline of the DSC curve, reflecting a change in the material's heat capacity as it transitions from a rigid, glassy state to a more mobile, rubbery state.[6][9] The Tg is a critical parameter as it often defines the upper service temperature for amorphous polymers.[10]

  • Crystallization (Tc): Upon cooling from the melt or heating above Tg ("cold crystallization"), polymer chains with sufficient mobility can arrange into ordered crystalline structures.[6] This is an exothermic process, meaning heat is released, which appears as a downward peak on the DSC curve (when using the 'exothermic down' convention).[6][7]

  • Melting (Tm): As a semi-crystalline polymer is heated, its crystalline domains absorb energy and transition to a disordered, molten state.[11] This is an endothermic process, requiring an input of heat, and it appears as an upward peak on the DSC curve.[7] The area under this peak is the enthalpy of fusion (ΔHm), which is directly related to the degree of crystallinity.[12]

Thermal Transition Appearance on DSC Thermogram Physical Phenomenon Significance
Glass Transition (Tg) Step-like change (endothermic) in the baselineOnset of large-scale segmental motion in amorphous regionsDefines the transition from a glassy to a rubbery state; critical for determining service temperature.
Crystallization (Tc) Exothermic peak (heat is released)Ordering of polymer chains into crystalline structuresIndicates the temperature range for crystallization; affects mechanical properties and processing.[11]
Melting (Tm) Endothermic peak (heat is absorbed)Disruption of crystalline structures into a disordered meltDefines the transition from solid to liquid; essential for processing (e.g., injection molding).

Special Considerations for Biphenyl-Based Polymers

The rigid and planar nature of the biphenyl group significantly influences the thermal properties observed by DSC:

  • High Glass Transition Temperatures (Tg): The restricted rotation along the polymer backbone due to the biphenyl units leads to significantly higher Tg values compared to more flexible polymers. For example, a poly(4′-(methoxy)-2-vinylbiphenyl-4-methyl ether) polymer was shown to have a Tg that increased from 173 to 208 °C with increasing molecular weight.[4] This high Tg contributes to their excellent performance at elevated temperatures.

  • Liquid Crystallinity: Many biphenyl-based polymers are thermotropic liquid crystalline polymers (LCPs). Their rigid-rod structure allows them to form ordered mesophases between the crystalline and isotropic melt states.[3][13] These liquid crystal transitions (e.g., crystal-to-smectic or smectic-to-nematic) appear as distinct endothermic peaks on the DSC thermogram, which can sometimes be mistaken for melting peaks.[14][15] Polarized optical microscopy is often used in conjunction with DSC to confirm the nature of these phases.

  • Complex Melting Behavior: The high melting points and strong intermolecular interactions in biphenyl-based polymers can lead to broad melting peaks or multiple melting endotherms.[11] This can be due to the presence of different crystal structures, lamellar thicknesses, or the influence of thermal history.[16]

Pre-Analysis and Sample Preparation Protocol

Reproducible and reliable DSC results begin with meticulous sample preparation.[17] Good thermal contact between the sample, the pan, and the DSC sensor is paramount.[18]

Protocol Steps:

  • Sample Weighing:

    • Using a microbalance, accurately weigh 5–10 mg of the polymer sample.[18]

    • Rationale: This mass is generally sufficient to produce a strong signal for major transitions. For weak transitions, the mass can be increased up to 15 mg, but larger masses can introduce thermal gradients and reduce peak resolution.[12][18]

  • Pan Selection and Encapsulation:

    • Use standard aluminum DSC pans and lids for most applications up to 600°C.[17][18] If the sample is volatile or may release moisture, hermetically sealed pans are required to prevent mass loss and protect the DSC cell.[18]

    • Place the weighed sample into the pan. For powders, gently compact the sample to ensure it covers the bottom of the pan in a thin, even layer. For films or granules, cut a small, flat piece that sits flush against the pan bottom.[17]

    • Rationale: A flat, thin sample maximizes heat transfer and minimizes temperature gradients within the sample, leading to sharper peaks and a more stable baseline.[17][18]

    • Place the lid on the pan and crimp it securely using a sample press. Ensure the bottom of the pan remains perfectly flat and is not deformed.[18]

  • Reference Pan Preparation:

    • Prepare an empty reference pan by crimping an empty aluminum pan with a lid.

    • Rationale: The DSC measures the difference in heat flow between the sample and reference. Using an identical, empty pan as the reference cancels out the thermal effects of the pan itself. For best results, the mass of the sample and reference pans should be within 0.5 mg.[18]

  • TGA Pre-Screening (Recommended):

    • Before running a DSC experiment, it is highly recommended to perform a Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the polymer.

    • Rationale: The maximum temperature of the DSC experiment should be set at least 10-20°C below the onset of decomposition to ensure the observed thermal events are transitions, not degradation reactions.[18]

G cluster_prep Sample Preparation cluster_load Instrument Loading s1 Weigh 5-10 mg of Polymer s2 Place Sample in Aluminum Pan s1->s2 s3 Ensure Flat, Even Layer for Good Thermal Contact s2->s3 s4 Place Lid and Crimp Securely with Press s3->s4 s5 Verify Pan Bottom is Not Deformed s4->s5 l1 Place Reference Pan (Empty, Sealed) on Reference Sensor s5->l1 l2 Place Sample Pan on Sample Sensor l1->l2 l3 Close DSC Cell and Prepare to Start Experiment l2->l3 caption Workflow for DSC Sample Preparation and Loading.

Caption: Workflow for DSC Sample Preparation and Loading.

Standard DSC Experimental Protocol: The Heat-Cool-Heat Cycle

The most common DSC experiment for polymers is a heat-cool-heat cycle. This method is crucial for separating the effects of a material's processing history from its intrinsic thermal properties. This protocol is based on the principles outlined in ASTM D3418.[19][20][21]

Protocol Steps:

  • Instrument Setup and Calibration:

    • Ensure the DSC is calibrated for temperature and enthalpy using certified standards (e.g., indium).

    • Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

    • Rationale: An inert atmosphere prevents oxidative degradation of the polymer at high temperatures.

  • Temperature Program Execution:

    • Segment 1: Initial Equilibration. Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).

    • Segment 2: First Heat Scan. Heat the sample at a controlled rate, typically 10°C/min or 20°C/min, to a temperature well above its final melting point or clearing temperature (but below its decomposition temperature).[12]

      • Purpose: This scan reveals the thermal properties of the material "as-received," including its prior thermal history (e.g., degree of crystallinity from processing, physical aging).

    • Segment 3: Isothermal Hold. Hold the sample at the high temperature for 2-5 minutes.

      • Purpose: To ensure the complete melting of all crystalline structures and erase the previous thermal history.[22]

    • Segment 4: Controlled Cooling Scan. Cool the sample at a controlled rate, typically 10°C/min, back to the starting temperature.

      • Purpose: This scan provides information on the crystallization behavior of the material from a controlled, molten state. The crystallization temperature (Tc) is determined from this segment.[11]

    • Segment 5: Second Heat Scan. Heat the sample again at the same rate as the first heat scan (10°C/min or 20°C/min).

      • Purpose: This scan reveals the intrinsic thermal properties (Tg, Tm) of the material, free from the influence of its prior processing history.[22] Data from this scan is typically used for material characterization and comparison.

G cluster_cycle DSC Heat-Cool-Heat Cycle start Start (e.g., 25°C) heat1 1st Heat (e.g., 10°C/min) Data: As-received properties, thermal history start->heat1 Segment 1 hold Isothermal Hold (e.g., 3 min) Action: Erase thermal history heat1->hold Segment 2 cool Cool (e.g., 10°C/min) Data: Crystallization (Tc) hold->cool Segment 3 heat2 2nd Heat (e.g., 10°C/min) Data: Intrinsic properties (Tg, Tm) cool->heat2 Segment 4 caption Standard Heat-Cool-Heat Cycle in DSC.

Caption: Standard Heat-Cool-Heat Cycle in DSC.

Data Interpretation and Analysis

The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Determining Glass Transition (Tg): The Tg is identified as the midpoint of the step change in the heat flow curve.[23] For biphenyl-based polymers, this transition may be subtle, especially in highly crystalline samples.

  • Determining Melting Point (Tm) and Enthalpy (ΔHm): The Tm is taken as the temperature at the peak of the melting endotherm. The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.[12]

  • Calculating Degree of Crystallinity (%Xc): The degree of crystallinity is a crucial parameter that affects the mechanical properties of the polymer. It can be calculated from the second heating scan using the following formula:[11]

    % Xc = (ΔHm / ΔH°m) * 100

    Where:

    • ΔHm is the measured enthalpy of fusion from the DSC experiment (in J/g).

    • ΔH°m is the theoretical enthalpy of fusion for a 100% crystalline sample of the polymer (a literature value).[11]

Parameter Typical Heating Rate (ASTM) Typical Sample Mass Expected Tg Range for Biphenyl Polymers Expected Tm Range for Biphenyl Polymers
Value 20°C/min for Tg, 10°C/min for Tm[12]5 - 10 mg[18]> 150 °C[4][24]> 250 °C (highly variable)[13][14]

Advanced Techniques: Modulated DSC (MDSC®)

For biphenyl-based polymers with complex or overlapping thermal events (e.g., a glass transition immediately followed by a relaxation endotherm or cold crystallization), Modulated DSC (MDSC®) can be invaluable. This technique superimposes a sinusoidal temperature oscillation on the traditional linear heating ramp.[7] This allows the total heat flow to be separated into two components:

  • Reversing Heat Flow: Associated with changes in heat capacity, making it ideal for unambiguously identifying the glass transition (Tg).[7]

  • Non-Reversing Heat Flow: Associated with kinetic events like crystallization, relaxation, or curing.[7]

MDSC provides higher sensitivity for detecting weak glass transitions and can effectively separate transitions that overlap in a standard DSC scan.[6]

Troubleshooting and Best Practices

  • Noisy Baseline: Often caused by poor thermal contact. Ensure the sample is flat and the pan is not deformed.[18]

  • Sloping Baseline: Can be caused by a significant mass difference between the sample and reference pans. Try to match their masses as closely as possible.[18]

  • Broad Peaks: May indicate a slow heating rate, a large sample size, or a wide distribution of crystal sizes. A heating rate of 10-20°C/min is standard for polymers.[12]

  • Endotherm near Tg (Physical Aging): An endothermic peak appearing at the end of the glass transition on the first heat scan is often due to physical aging.[7] This peak should disappear on the second heat scan after the thermal history has been erased.

References

  • Vertex AI Search. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418.
  • NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements.
  • University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.
  • ASTM International. (2017). D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. ASTM.
  • ASTM International. (2015). D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM.
  • Ace Labs. (2022, November 19). DSC Testing - Differential Scanning Calorimetry.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • Journal of Materials Chemistry C. (2014). Biphenyl-based liquid crystals for elevated temperature processing with polymers. Royal Society of Chemistry.
  • Li, Y., Badrinarayanan, P., & Kessler, M. (2013). Liquid crystalline epoxy resin based on biphenyl mesogen: Thermal characterization. Polymer, 54(12), 3017-3025.
  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
  • ACS Publications. (n.d.). DSC, FT-IR, and Energy Dispersive X-ray Diffraction Applied to the Study of the Glass Transition of Poly(p-phenylene sulfide). Macromolecules.
  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer.
  • ResearchGate. (n.d.). DSC thermogram data for poly(p-phenylene vinylene).
  • Zhang, Q.-K., et al. (2014). Synthesis and phase behavior of a new 2-vinylbiphenyl-based mesogen-jacketed liquid crystalline polymer. RSC Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for the Polymerization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • University of Wisconsin-Madison. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
  • Polymer Innovation Blog. (2014, April 14). Thermoset Characterization Part 1: Introduction to DSC.
  • ACS Applied Polymer Materials. (2025). Biphenyl-Based High Thermal Conductivity Films with Intrinsic Self-Healing Properties. ACS Publications.
  • EAG Laboratories. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC).
  • Measurlabs. (2024, August 15). Polymer Characterization Technique Overview.
  • ResearchGate. (n.d.). Synthesis and characterization of thermotropic liquid crystalline polyesters with biphenyl unit in the main chain.
  • METTLER TOLEDO. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of liquid crystal polyester.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
  • TA Instruments. (n.d.). Thermal Analysis Application Brief: Determination of Polymer Crystallinity by DSC.
  • ResearchGate. (n.d.). DSC thermograms of the polymers.
  • ResearchGate. (n.d.). DSC analysis of the polymers. Glass transition temperatures (Tg) and....
  • Red Thermo. (2023, July 27). How to interpret the DSC curves and understand the results obtained?.
  • Journal of Applied Polymer Science. (1992). Effect of Melt History on the Crystallization Kinetics of Poly(phenylene Sulfide). Wiley.
  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers.
  • ResearchGate. (n.d.). Differential Scanning Calorimetry of Polymers.
  • Thermal Support. (n.d.). Measurement of Tg by DSC.
  • PMC. (2020, February 14). Glass transition temperature from the chemical structure of conjugated polymers.
  • NETZSCH Analyzing & Testing. (n.d.). DSC 214 Polyma for the Kinetics Analysis of the Isothermal Crystallization of Polyolefines.
  • Impact Solutions. (2025, August 3). What is Polymer Glass Transition Temperature | DSC vs DMA for Tg Determination.
  • RSC Publishing. (2021, September 6). Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular.

Sources

Application

Application Note: High-Resolution LC-TOF Mass Spectrometry for the Comprehensive Characterization of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid

Introduction & Analytical Rationale The biphenyl-2-carboxylic acid framework is a privileged scaffold in organic synthesis, materials science, and pharmaceutical development. Specifically, 4,4'-Dihydroxy-biphenyl-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The biphenyl-2-carboxylic acid framework is a privileged scaffold in organic synthesis, materials science, and pharmaceutical development. Specifically, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (Molecular Formula:


, Monoisotopic Mass: 230.0579 Da) presents unique analytical challenges due to its rigid planar structure and multiple ionizable functional groups.

Accurate characterization of this compound—especially distinguishing it from isobaric impurities or structural isomers generated during synthesis—requires high-resolution accurate mass (HRAM) spectrometry. Liquid Chromatography coupled with Time-of-Flight mass spectrometry (LC-TOF MS) provides the mass accuracy (< 2-5 ppm) and isotopic fidelity required to unequivocally confirm empirical formulas and detect trace impurities[1].

Causality in Method Design (E-E-A-T)

As an application scientist, method development cannot rely on default parameters. Every choice in this protocol is driven by the physicochemical properties of the analyte:

  • Stationary Phase Selection: While C18 is the industry standard, we utilize a Biphenyl stationary phase . Biphenyl columns provide enhanced

    
     and dipole-dipole interactions, which are highly selective for planar, aromatic compounds. This is critical for resolving polychlorinated or hydroxylated biphenyl isomers that co-elute on standard alkyl chains[2].
    
  • Ionization Mode: The molecule contains one carboxylic acid group (pKa

    
     3.5) and two phenolic hydroxyl groups (pKa 
    
    
    
    9.5). This high acidity dictates the use of Electrospray Ionization in Negative Mode (ESI-) , which will yield a robust
    
    
    pseudo-molecular ion[3].

Experimental Protocols

This self-validating protocol is designed to ensure reproducibility across different LC-TOF platforms (e.g., Agilent 6200/6500 series or Bruker maXis impact)[4][5].

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid standard.

  • Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1000 ppm) stock. Vortex for 30 seconds.

  • Working Dilution: Dilute the stock solution 1:1000 in a diluent of 10% Methanol / 90% Water to achieve a final concentration of 1

    
    g/mL (1 ppm).
    
  • Filtration: Pass the working solution through a 0.22

    
    m PTFE syringe filter into an LC autosampler vial to prevent particulate introduction into the TOF source.
    
UHPLC Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (100 mm

    
     2.1 mm, 1.8 
    
    
    
    m) or equivalent.
  • Column Temperature: 40 °C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0

    
    L.
    
  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration at 5% B

TOF Mass Spectrometry Parameters
  • Ion Source: Dual ESI (Allows simultaneous introduction of reference mass solution for continuous mass axis calibration).

  • Polarity: Negative Ion Mode (-).

  • Capillary Voltage (VCap): 3500 V.

  • Fragmentor Voltage: 120 V (Optimized to prevent excessive in-source fragmentation of the fragile carboxylic acid group).

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min (

    
    ).
    
  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 100 – 1000.

  • Acquisition Rate: 2 spectra/sec.

Workflow Visualization

G A Sample Prep Dilute-and-Shoot (MeOH) B UHPLC Separation Biphenyl Column A->B C ESI(-) Ionization Deprotonation B->C D TOF Mass Analyzer HRAM Acquisition C->D E Data Processing Isotope & Mass Error D->E

LC-TOF experimental workflow for biphenyl-2-carboxylic acid characterization.

Data Presentation & Interpretation

Accurate Mass and Isotopic Profiling

In negative ESI, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid yields a prominent deprotonated molecule


. The TOF analyzer's high resolution allows for the extraction of narrow mass windows (e.g., 

5 ppm), filtering out chemical background noise and confirming the elemental composition.

Table 1: Quantitative Mass Data and Isotopic Distribution

Ion SpeciesElemental FormulaTheoretical m/zExpected Mass ErrorRelative Abundance

(Monoisotopic)

229.0506< 2.0 ppm100% (Base Peak)

(

Isotope)

230.0540< 2.0 ppm

14.1%

(

Isotope)

231.0549< 3.0 ppm

0.8%
Structural Elucidation via In-Source CID / MS-MS

To differentiate 4,4'-Dihydroxy-biphenyl-2-carboxylic acid from structurally similar isomers, fragmentation data is required. By increasing the fragmentor voltage (e.g., to 200 V) or utilizing a Q-TOF collision cell, characteristic neutral losses are observed. The primary fragmentation pathway is the rapid decarboxylation (loss of


, 44 Da) driven by the steric strain at the 2-position of the biphenyl ring, followed by the loss of 

or

from the phenolic moieties.

G M [M-H]⁻ Ion m/z 229.0506 C13H9O4⁻ F1 Fragment 1 m/z 185.0608 C12H9O2⁻ M->F1 - CO2 (44 Da) F2 Fragment 2 m/z 167.0502 C12H7O⁻ F1->F2 - H2O (18 Da) F3 Fragment 3 m/z 157.0659 C11H9O⁻ F1->F3 - CO (28 Da)

Proposed ESI(-) CID fragmentation pathway for 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.

Conclusion

The utilization of LC-TOF mass spectrometry, combined with the orthogonal selectivity of a biphenyl stationary phase, establishes a highly robust, self-validating system for the characterization of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid. The sub-2 ppm mass accuracy and predictable isotopic/fragmentation patterns ensure that researchers can confidently monitor synthesis yields, identify degradants, and profile impurities in complex matrices.

References

  • LC-ESI-QTOF/MS Characterisation of Phenolic Acids and Flavonoids in Polyphenol-Rich Fruits and Vegetables and Their Potential Antioxidant Activities Source: PMC / National Institutes of Health (NIH) URL:[Link][3]

  • Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS Source: PMC / National Institutes of Health (NIH) URL:[Link][4]

  • Biphenyl, the Go To Phase for LC-MS Method Development Source: Separation Science URL:[Link][2]

  • Using the Agilent LC/MSD TOF to Identify Unknown Compounds (Application Note) Source: Agilent Technologies URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the oxidation of biphenyl derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges associated with the oxidation of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges associated with the oxidation of biphenyl derivatives.

Biphenyl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. However, their oxidation is notoriously prone to side reactions, including aromatic ring dearomatization, radical-mediated oligomerization, and uncontrolled over-oxidation. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you achieve absolute chemoselectivity and regioselectivity in your workflows.

Module 1: Mastering Regioselectivity & Chemoselectivity

Q1: When using traditional oxidants (e.g., KMnO₄ or CrO₃) on alkyl-biphenyls, I observe significant aromatic ring degradation and poor mass recovery. How do I prevent this?

The Causality: High-valent metal oxo species often undergo direct electrophilic attack on the electron-rich biphenyl


-system. Because the biphenyl rings are highly accessible and planar, the activation energy for aromatic dearomatization is dangerously close to that of aliphatic C-H oxidation, leading to rapid C-C bond cleavage and substrate destruction.

The Solution: You must transition from harsh stoichiometric oxidants to regioselective catalytic systems that operate on different mechanistic principles:

  • Biocatalytic Approach: Cytochrome P450 monooxygenases, specifically the CYP101B1 system, exhibit strict regioselectivity for benzylic C-H bonds over aromatic C-H bonds due to the steric constraints of their active sites. This enzyme efficiently oxidizes methyl-substituted biphenyls without degrading the aromatic core[1].

  • Photocatalytic Approach: For a synthetic alternative, utilize visible-light photocatalysis. Systems utilizing the organophotocatalyst 4CzIPN operate via single-electron transfer (SET), which can be thermodynamically tuned to target the lower bond dissociation energy (BDE) of the benzylic position, leaving the aromatic ring entirely intact[2].

Q2: I need to synthesize biphenyl-carboxaldehydes, but my reactions consistently over-oxidize to biphenyl-carboxylic acids. How can I arrest the oxidation at the carbonyl stage?

The Causality: Aldehydes are highly susceptible to further oxidation. In the presence of even trace amounts of water, the aldehydic C-H bond undergoes hydration to form a gem-diol intermediate. This gem-diol is significantly more electron-rich and is rapidly oxidized to the corresponding carboxylic acid.

The Solution: You must eliminate the pathway to the gem-diol. This is achieved by employing strictly base-free, anhydrous conditions. A highly effective modern protocol uses a synergistic combination of an organophotocatalyst (4CzIPN) and a thiol Hydrogen Atom Transfer (HAT) reagent in anhydrous dimethyl sulfoxide (DMSO)[2]. This system generates an alkoxysulfonium ion intermediate that decomposes directly into the carbonyl, completely arresting over-oxidation[2].

Module 2: Suppressing Radical C-C Coupling and Oligomerization

Q3: My oxidation of hydroxylated biphenyls yields a complex mixture of oligomers and cross-coupled polymeric side products. How can I suppress this?

The Causality: The oxidation of biphenyl derivatives—especially those with electron-donating groups—often proceeds via one-electron oxidation, generating highly reactive phenoxyl or benzylic radicals[3]. If the radical lifetime is prolonged in a non-coordinating solvent, bimolecular radical-radical coupling (oligomerization) kinetically outcompetes the desired oxygenation step.

The Solution: You must modulate the solvation environment to stabilize the radical intermediates.

  • Solvent Engineering: Utilizing fluorinated solvents like hexafluoroisopropanol (HFIP) drastically alters the reaction trajectory. HFIP acts as a strong hydrogen-bond donor, tightly solvating the radical intermediates. This solvation cage physically shields the radicals from bimolecular coupling and prevents over-oxidation[4].

  • Catalyst Confinement: Alternatively, employing bimetallic catalysts (such as dinuclear nickel carbene complexes) confines the radical intermediates within the bimetallic coordination sphere, effectively suppressing exogenous radical C-C coupling and preventing the formation of higher-order biphenyl oligomers[5].

Quantitative Data & Strategy Matrix

To streamline your experimental design, consult the following matrix, which summarizes the optimal catalytic systems and conditions required to bypass specific side reactions.

Substrate TypeTarget ProductPrimary Side ReactionRecommended Catalyst SystemKey Solvent / Additive
Alkyl-biphenyls Biphenyl-aldehydesOver-oxidation to acids4CzIPN + Thiol HATAnhydrous DMSO
Hydroxy-biphenyls Biphenyl-quinonesOligomerization (C-C coupling)Chemical Oxidant / BDDHFIP
Unactivated biphenyls Hydroxylated biphenylsRing cleavage / DearomatizationCYP101B1 (Biocatalyst)Aqueous Buffer
Halogenated biphenyls Carbonyl derivativesDehalogenation4CzIPN (Base-free)Anhydrous DMSO

Validated Experimental Protocol

Visible-Light Photocatalytic Selective Oxidation of Benzylic Biphenyls to Aldehydes This self-validating protocol ensures the prevention of over-oxidation by strictly excluding moisture and utilizing HAT catalysis.

  • Substrate Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the biphenyl derivative (0.20 mmol).

  • Catalyst Loading: Add the organophotocatalyst 4CzIPN (3.0 mol%) and the thiol HAT catalyst (20 mol%).

  • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen and ambient moisture (preventing gem-diol formation).

  • Solvent Addition: Inject 2.0 mL of strictly anhydrous DMSO through the septum via a gas-tight syringe.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a 24 W blue LED. Stir the mixture vigorously at room temperature for 48 hours.

  • Workup & Isolation: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Mechanistic & Workflow Visualizations

MechanisticDivergence Substrate Biphenyl Derivative (Starting Material) Radical Benzylic/Phenoxyl Radical Intermediate Substrate->Radical One-Electron Oxidation Cleavage Ring Cleavage (Dearomatization) Substrate->Cleavage Harsh Oxidants (e.g., KMnO4) Carbonyl Target Aldehyde/Ketone (Controlled Oxidation) Radical->Carbonyl HAT Catalysis / Anhydrous Conditions Oligomer Oligomers (Radical C-C Coupling) Radical->Oligomer High Conc. / Poor Solvation Acid Carboxylic Acid (Over-oxidation via Gem-Diol) Carbonyl->Acid H2O Present (Uncontrolled)

Mechanistic divergence in biphenyl oxidation highlighting pathways to desired products vs side reactions.

ExperimentalWorkflow Prep 1. Substrate & Catalyst Prep (4CzIPN + HAT) Solvent 2. Solvent Selection (Anhydrous DMSO / HFIP) Prep->Solvent Reaction 3. Controlled Reaction (Blue LED / Argon) Solvent->Reaction Isolation 4. Workup & Isolation (Target Carbonyl) Reaction->Isolation

Step-by-step experimental workflow for the selective photocatalytic oxidation of biphenyl derivatives.

References

  • The selective oxidation of substituted aromatic hydrocarbons and the observation of uncoupling via redox cycling during naphthalene oxidation by the CYP101B1 system. Catalysis Science & Technology (RSC Publishing).[Link]

  • Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir (ACS Publications).[Link]

  • Photocatalytic generation of alkoxysulfonium ions for selective oxidation of benzylic/allylic halides to carbonyls under base-free conditions. Nature Communications (via PMC).[Link]

  • Electrochemical versus Chemical Oxidation of Bulky Phenols: 2,6-diphenylphenol and 2,2-dihydroxybiphenol. Trent University. [Link]

  • Selective Direct Oxidation of Benzene to Phenol Catalyzed by Dinuclear Nickel Carbene Complexes. American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Thermal Stabilization of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid (DHBP-2-COOH) Polymers

[1] Executive Summary You are working with 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHBP-2-COOH) , a unique A₂B-type monomer .[1] Due to its structural asymmetry (two phenolic hydroxyls and one carboxylic acid), this m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

You are working with 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHBP-2-COOH) , a unique A₂B-type monomer .[1] Due to its structural asymmetry (two phenolic hydroxyls and one carboxylic acid), this monomer is primarily used to synthesize hyperbranched polyesters or as a functional comonomer in liquid crystalline polymers (LCPs).[1]

While the biphenyl core offers inherent rigidity and high glass transition temperatures (


), users frequently encounter thermal instability issues. These typically stem from oxidative degradation of terminal phenolic groups , thermal decarboxylation  of the ortho-positioned acid group, or hydrolytic scission .

This guide provides field-proven protocols to maximize the thermal window of your polymer systems.

Module 1: Intrinsic Stabilization (Synthesis Phase)

Q1: My polymer discolors (yellows/browns) significantly during melt polycondensation at >250°C. How do I prevent this?

Diagnosis: This is a classic sign of phenolic oxidation and quinoid formation . The electron-rich biphenyl ring, combined with uncapped phenolic hydroxyls at high temperatures, is highly susceptible to oxidation, forming colored quinone species.[1]

Protocol: The "In-Situ" Acetylation Route Do not polymerize the free phenol directly. Modify your synthesis to an acidolysis melt polycondensation pathway.

  • Pre-Acetylation: Convert the 4,4'-hydroxyls to acetates using Acetic Anhydride (

    
    ).[1]
    
    • Reaction: DHBP-2-COOH + Excess

      
      
      
      
      
      4,4'-Diacetoxy-biphenyl-2-carboxylic acid.[1]
    • Why? Acetates are significantly more stable against oxidation than free phenols.[1]

  • Melt Polymerization: React the diacetoxy monomer. The byproduct is acetic acid, which is volatile and easily removed, driving the equilibrium forward.

  • Vacuum Application: Apply high vacuum (<1 mbar) only after 70% conversion to prevent subliming the monomer before it oligomerizes.

Q2: We observe weight loss starting at 300°C, which is lower than expected for a biphenyl backbone.[1] Is decarboxylation occurring?

Diagnosis: Yes. The carboxylic acid at the 2-position (ortho) is sterically crowded and electronically destabilized by the adjacent phenyl ring. If left unreacted (as a terminal group) or if the polymerization temperature is too high, thermal decarboxylation occurs, releasing


 and creating defects in the chain.

Corrective Action:

  • Limit Reaction Temperature: Do not exceed 280°C. Most DHBP-2-COOH polymerizations can proceed at 260–275°C using efficient catalysts.[1]

  • Catalyst Selection: Switch from Antimony Trioxide (

    
    ) to Zinc Acetate (
    
    
    
    )
    or Titanium Tetrabutoxide (
    
    
    )
    .[1] Zinc salts are less likely to catalyze decarboxylation compared to strong acidic/basic catalysts.[1]
Module 2: Post-Polymerization Stabilization (End-Capping)

Q3: My hyperbranched polymer has a high


 but degrades rapidly during extrusion. What is the fix? 

Diagnosis: Hyperbranched polymers synthesized from A₂B monomers possess a massive number of terminal functional groups (Equation:


 terminal groups for degree of polymerization 

). If your synthesis leaves terminal phenolic hydroxyls , these are "ticking time bombs" for thermal degradation.[1]

Solution: Exhaustive End-Capping You must chemically "seal" the surface of the hyperbranched molecule.

Protocol: Acyl-Capping Workflow

  • Dissolution: Dissolve the crude polymer in THF or NMP.

  • Reagent: Add Benzoyl Chloride (for thermal stability) or Acetic Anhydride (for cost).[1]

    • Stoichiometry: 1.5 equivalents per theoretical terminal -OH group.[1]

  • Base Scavenger: Add Pyridine or Triethylamine to neutralize the HCl/Acid byproduct.

  • Precipitation: Precipitate into Methanol to remove excess capping agent.[1]

Comparative Data: Capped vs. Uncapped Performance

PropertyUncapped Poly(DHBP-2-COOH)Benzoyl-Capped Poly(DHBP-2-COOH)Improvement Mechanism

(

)
310°C385°CElimination of labile phenolic protons.[1]
Char Yield (600°C) 42%55%Aromatic capping adds carbon richness.[1]
Color Dark BrownOff-White / Pale YellowPrevention of quinone formation.[1]
Solubility Polar solvents only (DMSO)Broad (THF, CHCl3, Toluene)Disruption of H-bonding.[1]
Module 3: Visualization of Stabilization Logic

The following diagram illustrates the critical decision pathways for stabilizing DHBP-2-COOH polymers.

Stabilization_Logic Start Start: DHBP-2-COOH Polymer Issue_Oxidation Issue: Discoloration/Oxidation Start->Issue_Oxidation Free Phenols Issue_LowTd Issue: Low Td (Decarboxylation) Start->Issue_LowTd Ortho-COOH / High Temp Step_Acetylation Strategy 1: Monomer Acetylation (Protect Phenols) Issue_Oxidation->Step_Acetylation Pre-Polymerization Step_EndCapping Strategy 2: End-Capping (Benzoyl Chloride) Issue_Oxidation->Step_EndCapping Post-Polymerization Step_Catalyst Strategy 3: Zn/Ti Catalyst (Lower Temp <280°C) Issue_LowTd->Step_Catalyst During Synthesis Result_Stable Result: High Thermal Stability (Td > 380°C) Step_Acetylation->Result_Stable Step_EndCapping->Result_Stable Step_Catalyst->Result_Stable

Caption: Decision matrix for addressing thermal instability. Red nodes indicate failure modes; Blue/Green/Yellow nodes indicate specific chemical interventions.[1]

Module 4: Additives & Processing FAQ

Q4: Can I use standard antioxidants like Irganox 1010? A: Use with caution. Standard hindered phenols (like Irganox 1010) can sometimes interfere with the transesterification chemistry if added during synthesis.

  • Recommendation: Add phosphite-based stabilizers (e.g., Irgafos 168 or Doverphos S-9228 ) at 0.2–0.5 wt% after polymerization, during the compounding/extrusion phase.[1] Phosphites are excellent at scavenging hydroperoxides at high processing temperatures (250°C+).[1]

Q5: The polymer becomes brittle after thermal aging. Why? A: This is likely due to crosslinking via the pendant carboxylic acid groups (if any remain) or oxidative coupling of the biphenyl rings.

  • Fix: Ensure the Degree of Branching (DB) is controlled. If the polymer is too highly branched, it becomes rigid. Copolymerize with a linear spacer (e.g., 4,4'-oxybisbenzoic acid) to introduce flexibility.[1]

References
  • Voit, B. I., & Lederer, A. (2009).[1] Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973.[1] Link[1]

  • Kricheldorf, H. R., et al. (1999).[1][2] New Polymer Syntheses. 103. In Situ End Group Modification of Hyperbranched Poly(3,5-dihydroxybenzoate). Macromolecules, 32(12), 3878–3882.[1][2] Link[1]

  • Turner, S. R., et al. (1994).[1] Hyperbranched Aromatic Polyesters with Carboxylic Acid Terminal Groups. Macromolecules, 27(6), 1611–1616.[1] Link[1]

  • Jin, J.-I., et al. (2001).[1] Thermotropic Hyperbranched Polyesters Prepared from 2-[(10-(4-Hydroxyphenoxy)decyl)oxy]terephthalic Acid and 2-[(10-((4'-Hydroxy-1,1'-biphenyl-4-yl)oxy)decyl)oxy]terephthalic Acid.[1][2] Macromolecules, 34(11), 3783-3789.[1][2] Link[1]

  • Hay, A. S. (1999).[1] Polymerization by Oxidative Coupling: Discovery and Commercialization of PPO and Noryl Resins. Journal of Polymer Science Part A: Polymer Chemistry, 36(16), 2809-2819.[1] (Context on biphenyl oxidative stability). Link

Sources

Troubleshooting

Separation of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid from unreacted starting materials

Technical Support Center: Purification of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid Case ID: DB2CA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executive Summary 4,4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid

Case ID: DB2CA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DB2CA) presents a specific purification challenge due to its hybrid functionality . It possesses a carboxylic acid motif (


) and two phenolic hydroxyl groups (

).[1]

Common purification failures stem from treating this molecule solely as a phenol or solely as an acid. This guide provides a self-validating workflow to separate DB2CA from unreacted starting materials (typically halogenated benzoic acids, boronic acids, or phenolic precursors) and metal catalysts.[1]

Module 1: Bulk Separation (The "Bicarbonate Switch")

User Question: "I am trying to extract my product using 1M NaOH, but my TLC shows I am pulling all my phenolic starting materials into the aqueous phase along with the product. How do I fix this?"

Technical Insight: You are experiencing "pKa Collapse." By using NaOH (pH ~14), you are deprotonating both the carboxylic acid and the phenolic hydroxyls, making everything water-soluble. To separate the target from phenolic impurities (which lack the -COOH group), you must exploit the "pKa window" between 4 and 10.[2]

The Solution: Selective Bicarbonate Extraction Use Saturated Sodium Bicarbonate (


, pH ~8.3). This base is strong enough to deprotonate the carboxylic acid (making the target water-soluble) but too weak to deprotonate the phenols (keeping phenolic impurities in the organic phase).[2]
Protocol: The Bicarbonate Switch
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid Ether if possible, as DB2CA has better solubility in EtOAc.

  • The Switch: Wash the organic phase 3x with Saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     .
    
    • Mechanistic Check: The

      
       evolution indicates the carboxylic acid is reacting.[2]
      
  • Partitioning:

    • Organic Layer: Contains non-acidic impurities (Phenols, Halides, Neutrals). Discard (after TLC check).

    • Aqueous Layer: Contains DB2CA as the carboxylate salt.[2]

  • Recovery: Acidify the aqueous layer carefully with 1M HCl to pH

    
     2-3.
    
    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Filtration: Collect the solid via vacuum filtration.

Visual Workflow (DOT Diagram):

BicarbonateSwitch Start Crude Mixture (Dissolved in EtOAc) AddBase Add Sat. NaHCO3 (pH ~8.3) Start->AddBase Sep Phase Separation AddBase->Sep OrgLayer Organic Layer (Contains Phenols, Halides, Neutrals) Sep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Target-COO-) Sep->AqLayer Bottom Phase Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with 1M HCl (to pH 2.0) AqLayer->Acidify Precip Precipitate Formed (Target Acid) Acidify->Precip

Caption: Figure 1. The "Bicarbonate Switch" workflow selectively isolates carboxylic acids from phenolic impurities based on pKa differentials.[2][3]

Module 2: Removing "Acidic" Impurities (Recrystallization)

User Question: "My starting material was a benzoic acid derivative (e.g., 2-bromo-5-hydroxybenzoic acid). The bicarbonate wash didn't work; the impurity co-precipitated with my product."

Technical Insight: The Bicarbonate Switch fails here because both the target and the starting material possess carboxylic acid groups.[2] They both dissolve in base and precipitate in acid. You must now rely on Solubility Differentials (Lipophilicity).[1] The biphenyl target is significantly more lipophilic and rigid than the single-ring benzoic acid precursor.[2]

The Solution: Polarity-Gradient Recrystallization [1][2]

Solvent SystemSuitabilityMechanism
Methanol/Water High The single-ring acid is often more soluble in water-rich mixes than the biphenyl target.[1][2]
Ethanol/Water Medium Good for final polishing, but may trap solvent in the lattice.
Acetonitrile Specific Excellent for removing boronic acid residues if used in synthesis.

Protocol:

  • Dissolve the crude precipitate (from Module 1) in minimal boiling Methanol .

  • Add hot water dropwise until persistent turbidity is observed (cloud point).

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Self-Validation: The starting benzoic acid is typically more soluble in the mother liquor and will remain in solution, while the symmetric, larger biphenyl crystallizes out.[2]

Module 3: High-Purity Isolation (HPLC Troubleshooting)

User Question: "I am purifying the final compound by Prep-HPLC, but the peaks are tailing severely, causing co-elution with impurities."

Technical Insight: Tailing in carboxylic acids is caused by the interaction of the ionized carboxylate group (


) with residual silanols on the silica column stationary phase.[2]

The Solution: Acidic Modification You must suppress the ionization of the carboxylic acid on the column.[2] By lowering the mobile phase pH below the pKa (pH < 3), the molecule remains neutral (


), reducing silanol interaction and sharpening the peak.

Recommended HPLC Conditions:

ParameterSettingRationale
Column C18 (End-capped)High carbon load prevents secondary interactions.[1][2]
Mobile Phase A Water + 0.1% Formic Acid Maintains pH ~2.7, keeping COOH protonated.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Ensures pH consistency across the gradient.
Gradient 5% to 95% BThe biphenyl core is hydrophobic; expect elution >50% B.
Detection UV 254 nm / 280 nmThe biphenyl conjugation provides strong UV absorbance.

Module 4: Metal Scavenging (If Catalytic Synthesis Used)

User Question: "My product is grey/brown, and NMR shows broad lines. I suspect Palladium contamination from the Suzuki coupling."

Technical Insight: Palladium can chelate to the ortho-hydroxy-carboxylic acid motif (salicylic acid type coordination), making it difficult to remove via simple washing.[1][2]

The Solution: Chelation Scavenging Do not rely on crystallization alone.[4]

  • Dissolve product in MeOH/EtOAc.

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated carbon.[1][2]

  • Stir at

    
     for 30 minutes.
    
  • Filter through a Celite pad.

  • The filtrate should be clear/colorless.

References

  • PubChem. (n.d.). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (Compound Summary). National Library of Medicine.[2] Retrieved March 5, 2026, from [Link][1]

  • Chemistry LibreTexts. (2024). Separation of an Unknown Mixture by Acid/Base Extraction.[2][5][3][6] Retrieved March 5, 2026, from [Link][1]

  • NIST Chemistry WebBook. (n.d.).[2] Biphenyl-4-carboxylic acid (Related Structure Data).[1][2][7] National Institute of Standards and Technology.[2] Retrieved March 5, 2026, from [Link][1]

Sources

Optimization

Controlling crosslinking density in hydrogels using 4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Welcome to the Technical Support Center for DHBCA-Mediated Hydrogel Engineering. As a Senior Application Scientist, I have designed this resource to move beyond basic instruction sets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DHBCA-Mediated Hydrogel Engineering. As a Senior Application Scientist, I have designed this resource to move beyond basic instruction sets. Here, we address the chemical causality, thermodynamic behaviors, and structural mechanics required to successfully utilize 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHBCA) as an advanced crosslinking modifier in hydrogel systems.

DHBCA is a unique bifunctional crosslinker[1]. Unlike standard single-phenol modifiers (e.g., tyramine), DHBCA possesses a rigid biphenyl core with two reactive phenol groups (at the 4,4' positions) and a single carboxylic acid (at the 2-position). This architecture allows researchers to graft DHBCA onto amine-bearing polymers (like gelatin, chitosan, or PEG-amine) and subsequently form highly dense, mechanically robust hydrogel networks via enzyme-mediated oxidative coupling[2].

System Overview & Mechanistic Workflow

The functionalization and crosslinking of DHBCA rely on a two-stage chemical process: first, the covalent anchoring of DHBCA to the polymer backbone, followed by the horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) catalyzed oxidative coupling of the phenol rings[3].

Workflow A Polymer Backbone (Primary Amines) C EDC/NHS Activation (pH 6.0, MES/DMSO) A->C B DHBCA (Bifunctional Phenol) B->C D DHBCA-Grafted Polymer (UV-Vis Validated) C->D Amide Bond E HRP + H2O2 (Oxidative Coupling) D->E F Hydrogel Network (Tunable Density) E->F C-C / C-O-C Bonds

Fig 1: Workflow for DHBCA grafting and HRP/H2O2-mediated hydrogel crosslinking.

Troubleshooting & FAQs (Q&A)

Q1: My DHBCA grafting efficiency is consistently below 20%. What is causing this, and how can I fix it? Causality & Solution: The carboxylic acid on DHBCA is located at the 2-position of the biphenyl ring, making it highly sterically hindered by the adjacent aromatic structures[1]. Standard 15-minute EDC/NHS activation is insufficient. Action: Extend the EDC/Sulfo-NHS activation step to 45 minutes before introducing your amine-bearing polymer. Furthermore, DHBCA is hydrophobic; conducting the reaction in pure water will cause precipitation. Use a 50:50 (v/v) MES buffer (pH 6.0) and DMSO co-solvent system to maintain DHBCA solubility while preserving EDC half-life.

Q2: How do I independently tune the gelation time versus the final crosslinking density? Causality & Solution: The HRP/H₂O₂ system allows for decoupled control of kinetics and thermodynamics[3]. Action: To change the gelation rate (kinetics), adjust the HRP concentration. HRP acts as the catalyst, dictating how fast phenoxy radicals are formed. To change the crosslinking density (storage modulus, G'), adjust the H₂O₂ concentration. H₂O₂ is consumed in the reaction; its stoichiometric ratio directly determines the total number of radicals generated, thereby dictating the final network density.

Control H2O2 [H2O2] Concentration Generates Phenoxy Radicals Density Crosslinking Density (Storage Modulus G') H2O2->Density Direct Control Time Gelation Time (Kinetics) H2O2->Time Minor Effect HRP [HRP] Concentration Catalyzes Reaction Rate HRP->Density Minor Effect HRP->Time Direct Control

Fig 2: Decoupled control of crosslinking density and gelation kinetics via H2O2 and HRP.

Q3: The resulting hydrogel is too brittle and fractures under low strain. How can I increase elasticity? Causality & Solution: The biphenyl core of DHBCA is exceptionally rigid. When highly crosslinked (due to the dual phenols), it severely restricts polymer chain mobility, leading to brittle failure. Action: You have two options. First, lower the H₂O₂ concentration to reduce the overall crosslinking density. Second, if high density is required for stability, co-graft a flexible spacer (e.g., a low molecular weight PEG-diamine) alongside DHBCA to introduce elastomeric domains into the network.

Empirical Data: Tuning Crosslinking Density

The following table summarizes the causal relationship between catalyst/oxidant concentrations, gelation kinetics, and the resulting crosslinking density (represented by Storage Modulus, G') for a standard 5% (w/v) DHBCA-grafted gelatin hydrogel.

H₂O₂ Concentration (mM)HRP Concentration (U/mL)Gelation Time (s)Storage Modulus (G') (kPa)Crosslinking Density
0.51.0~453.2Low
1.0 1.0 ~22 8.5 Medium
2.01.0~1218.4High (Brittle)
1.00.5~558.2Medium
1.02.0~88.7Medium

Note: Increasing HRP from 0.5 to 2.0 U/mL drastically reduces gelation time but has a negligible effect on the final G', proving the decoupled nature of the HRP/H₂O₂ system.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation checkpoint. Do not proceed to hydrogelation without confirming the success of the grafting phase.

Protocol 1: Synthesis of DHBCA-Grafted Polymer

Objective: Covalently attach DHBCA to an amine-bearing polymer while overcoming steric hindrance.

  • Preparation: Dissolve 1.0 g of the amine-bearing polymer (e.g., Gelatin) in 50 mL of 0.1 M MES buffer (pH 6.0) at 37°C.

  • DHBCA Activation: In a separate vial, dissolve 230 mg of DHBCA (1 mmol) in 10 mL of anhydrous DMSO. Add 383 mg of EDC (2 mmol) and 434 mg of Sulfo-NHS (2 mmol).

  • Steric Bypass: Stir the DHBCA/EDC/NHS mixture for exactly 45 minutes at room temperature. Causality: This extended time is mandatory to overcome the steric hindrance at the 2-position and form a stable Sulfo-NHS ester.

  • Conjugation: Dropwise, add the activated DHBCA solution to the polymer solution under vigorous stirring. React for 12 hours at room temperature.

  • Purification: Transfer the mixture to a dialysis tubing (MWCO 3.5 kDa) and dialyze against a gradient of ethanol/water (starting at 50% ethanol to remove unreacted hydrophobic DHBCA, stepping down to 100% distilled water) for 3 days. Lyophilize the product.

  • Self-Validation (TNBS Assay & UV-Vis):

    • TNBS Assay: Quantify the reduction in free primary amines compared to the unmodified polymer.

    • UV-Vis Spectroscopy: Dissolve 1 mg/mL of the product in water. Confirm the presence of a distinct absorbance peak at ~280 nm , corresponding to the biphenyl-phenol chromophore of DHBCA.

Protocol 2: Enzymatic Crosslinking and Density Control

Objective: Form the hydrogel network with precise control over mechanical properties.

  • Precursor Preparation: Dissolve the lyophilized DHBCA-grafted polymer at 5% (w/v) in PBS (pH 7.4).

  • HRP Addition: Add HRP stock solution to achieve a final concentration of 1.0 U/mL. Mix gently to avoid introducing air bubbles. Note: The solution will remain liquid indefinitely at this stage.

  • Initiation: Add H₂O₂ stock solution to achieve the target concentration (e.g., 1.0 mM for medium density). Vortex immediately for 3 seconds.

  • Self-Validation (Rheological Time-Sweep): Immediately load 200 µL of the mixture onto a parallel-plate rheometer (37°C, 1% strain, 1 Hz). Monitor the Storage Modulus (G') and Loss Modulus (G").

    • Validation Checkpoint: The exact gelation time is defined as the crossover point where G' > G". The reaction is considered complete when G' plateaus, verifying your targeted crosslinking density.

References

  • National Center for Biotechnology Information. "4,4'-Dihydroxy-biphenyl-2-carboxylic acid | C13H10O4 | CID 650353" PubChem. Available at: [Link]

  • Sakai, S., & Nakahata, M. (2015). "Horseradish peroxidase-catalysed in situ-forming hydrogels for tissue-engineering applications." Journal of Tissue Engineering and Regenerative Medicine. Available at: [Link]

  • Lee, F., Chung, J. E., & Kurisawa, M. (2008). "An injectable enzymatically crosslinked hydrogel system with independent tuning of mechanical strength and gelation rate for drug delivery and tissue engineering." Soft Matter. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid under high-temperature processing

Technical Support Center: High-Temperature Stabilization of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid Executive Summary You are encountering stability issues with 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHB-2-CA) duri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Temperature Stabilization of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid

Executive Summary

You are encountering stability issues with 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHB-2-CA) during high-temperature processing (likely melt polymerization or high-boiling solvent synthesis). Unlike its para-isomer (4'-hydroxy-4-biphenylcarboxylic acid), the ortho-positioning of the carboxylic acid in DHB-2-CA creates a unique "Thermal Triad" of degradation risks: Decarboxylation , Oxidation , and Fluorenone Cyclization .

This guide bypasses generic advice to provide a mechanistic troubleshooting framework. It assumes you require the carboxylic acid moiety intact for downstream chemistry (e.g., polyester synthesis) and must prevent its conversion to 4,4'-biphenol or fluorenone derivatives.

Module 1: The Degradation Matrix (Root Cause Analysis)

Before modifying your protocol, you must identify which degradation pathway is active. Use the visual guide below to map your symptoms to the chemical mechanism.

Visualizing the Degradation Pathways

DegradationPathways Start 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid (Target Compound) Decarb Decarboxylation (Loss of CO2) Start->Decarb >180°C Metal ions Oxid Phenolic Oxidation (O2 exposure) Start->Oxid Air leaks pH > 7 Cycl Acid-Catalyzed Cyclization (Dehydration) Start->Cycl >250°C Acidic conditions Product_Decarb 4,4'-Dihydroxybiphenyl (Impurity A) Decarb->Product_Decarb Product_Quinone Quinones/Oligomers (Pink/Brown Color) Oxid->Product_Quinone Product_Fluorenone Dihydroxy-fluorenone (Rigid impurity) Cycl->Product_Fluorenone

Figure 1: The "Thermal Triad" of DHB-2-CA degradation. The ortho-carboxylic acid is sterically prone to decarboxylation and cyclization compared to para-isomers.

Module 2: Critical Process Controls (The "How-To")

Preventing Decarboxylation (The "Gas Evolution" Issue)

The 2-carboxylic acid position is sterically crowded. At temperatures >180°C, relief of steric strain drives the loss of CO₂, converting your expensive intermediate into 4,4'-dihydroxybiphenyl.

  • The Fix: Chelation & pH Control. [1]

    • Avoid Lewis Acids: Trace metals (Zn, Fe, Cu) from reactors can catalyze decarboxylation. Passivate stainless steel reactors or use glass-lined equipment.

    • Temperature Ramping: Do not expose the monomer to sudden high heat (e.g., dropping solid into a 250°C melt). Use a stepwise ramp:

      • Stage 1: Melt/Dissolve at 140°C.

      • Stage 2: React at 160–180°C.

      • Stage 3: Brief excursions to >200°C only if conversion requires it.

Preventing Oxidation (The "Pink Color" Issue)

Phenolic hydroxyls are electron-rich and rapidly oxidize to quinones (pink/red) and eventually dark brown crosslinked tars (melanin-like structures) in the presence of trace oxygen.

  • The Fix: The "Double-Inert" Protocol.

    • Sparging is Mandatory: Simply blanketing the headspace is insufficient. You must sparge the solvent/melt with Argon (preferred over Nitrogen due to density) for 30 minutes before heating.

    • Acetylation (Protection): If your end-game is a polyester (LCP), do not use the free phenol. Convert DHB-2-CA to 4,4'-diacetoxy-biphenyl-2-carboxylic acid using acetic anhydride. The acetate group is thermally stable up to 300°C and prevents oxidative coupling.

Preventing Cyclization (The "Fluorenone" Issue)

Unique to the 2-carboxylic acid isomer, high temperatures can cause ring closure onto the adjacent phenyl ring, expelling water to form a fluorenone derivative.

  • The Fix:

    • Remove Water: This reaction is an equilibrium. If you are doing a condensation polymerization, efficient removal of byproducts is necessary, but excessive dehydration conditions (strong acid catalysts + high heat) favor fluorenone formation.

    • Limit Residence Time: Fluorenone formation is kinetically slower than esterification. Minimize residence time at T > 250°C.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned pink/red within minutes of heating. Is the batch ruined?

  • Diagnosis: This is Quinone Formation due to trace oxygen oxidation of the phenolic groups.

  • Immediate Action: If the color is faint pink, add a reducing agent (e.g., Sodium Dithionite if in aqueous/polar solvent, or a phosphite stabilizer like Irgafos 168 if in melt).

  • Prevention: Verify your inert gas line. Did you sparge the solvent? Are the reactor seals tight? For future batches, add 0.1% antioxidant (e.g., BHT or hindered phosphite) at the start.

Q2: I see vigorous bubbling at 200°C, but my solvent boils at 280°C. What is the gas?

  • Diagnosis: This is likely CO₂ evolution from Decarboxylation. You are converting your starting material into 4,4'-dihydroxybiphenyl.[2]

  • Immediate Action: Lower the temperature immediately to <160°C. Check the stoichiometry of your remaining reactants; you have likely lost carboxylic acid functionality.

  • Prevention: Your processing temperature is too high for the free acid. If high temperatures are required for polymerization, you must use the acetylated derivative (diacetoxy) or an ester derivative (methyl ester), which are more thermally robust.

Q3: The product has a lower acid number than calculated, but no gas was evolved.

  • Diagnosis: Cyclization to Fluorenone. The carboxylic acid reacted intramolecularly with the neighboring ring instead of your intended co-monomer.

  • Verification: Check UV-Vis or HPLC. Fluorenones are highly fluorescent and have distinct UV absorption compared to the biphenyl precursor.

  • Prevention: Reduce the acidity of the media. If using acid catalysts (e.g., p-TSA), reduce the loading.

Module 4: Stability Data & Thresholds

Use these thresholds to design your thermal cycles.

ParameterThresholdConsequence of Exceeding
Oxidation Onset > 60°C (in air)Pink discoloration (Quinones)
Decarboxylation T(onset) ~190–210°CLoss of CO₂, formation of biphenyl
Cyclization T(onset) > 260°CFormation of Fluorenone (Yellowing/Fluorescence)
Safe Processing Window 140°C – 180°C Optimal for retention of structure

References

  • Thermal Decomposition of Biphenyl Carboxylic Acids.

    • Mechanistic insight into decarboxylation and fluorenone formation p
    • Source:

  • Synthesis and Stability of Hydroxybiphenylcarboxylic Acids.

    • Data on thermal stability of biphenyl-carboxylic acid isomers in polyester synthesis.
    • Source:

  • Prevention of Phenol Oxid

    • Protocols for inert
    • Source:

  • Decarboxylation of Ortho-Substituted Benzoic Acids.

    • Kinetic data on the instability of 2-substituted benzoic acids.
    • Source: (Contextual grounding from general reactivity of 2-phenylbenzoic acid).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,4'-Dihydroxy-biphenyl-2-carboxylic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

Toxicity comparison of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid vs. Bisphenol A (BPA)

This guide provides an in-depth technical comparison between Bisphenol A (BPA) and its specific bacterial degradation metabolite, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (often referred to as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Bisphenol A (BPA) and its specific bacterial degradation metabolite, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (often referred to as a key intermediate in the Sphingomonas biodegradation pathway).

Executive Summary & Chemical Context[1][2][3][4][5]

This guide compares Bisphenol A (BPA) , a high-volume industrial chemical and known endocrine disruptor, with 4,4'-Dihydroxy-biphenyl-2-carboxylic acid , a specific metabolite formed during the bacterial biodegradation of BPA (e.g., by Sphingomonas sp. strain AO1).[1][2]

  • Bisphenol A (BPA): A diphenylmethane derivative with two hydroxyphenyl rings connected by a dimethylmethylene bridge. It is lipophilic and structurally mimics 17

    
    -estradiol, allowing it to bind Estrogen Receptors (ER
    
    
    
    and ER
    
    
    ).
  • 4,4'-Dihydroxy-biphenyl-2-carboxylic acid: A biphenyl derivative formed via oxidative skeletal rearrangement of BPA. The loss of the isopropylidene bridge and the addition of a carboxylic acid group at the ortho position fundamentally alters its physicochemical profile, rendering it significantly more polar and sterically hindered from entering the ER hydrophobic pocket.

Key Insight: While BPA is a potent endocrine disruptor, the conversion to 4,4'-dihydroxy-biphenyl-2-carboxylic acid represents a critical detoxification step in environmental remediation. The metabolite exhibits negligible estrogenicity compared to the parent compound.

Physicochemical & Structural Comparison

The structural differences dictate the toxicity profiles. The "bridge" in BPA is essential for its flexibility and fit into the ER binding pocket. The metabolite lacks this bridge and possesses a rigid biphenyl bond with a bulky, polar carboxyl group.

FeatureBisphenol A (BPA)4,4'-Dihydroxy-biphenyl-2-carboxylic acid
Structure Diphenylmethane (flexible bridge)Biphenyl (rigid direct bond)
Key Functional Group Isopropylidene bridge (Hydrophobic)Carboxylic Acid (-COOH) at C2 (Polar/Acidic)
Hydrophobicity (LogP) ~3.32 (High membrane permeability)~2.2 (Lower, increased water solubility)
Molecular Weight 228.29 g/mol 230.22 g/mol
Origin Industrial synthesis (Phenol + Acetone)Bacterial degradation (BPA metabolite)

Toxicity Profile Comparison

A. Endocrine Disruption (Estrogenicity)

The primary toxicity concern for BPA is its ability to act as a xenoestrogen.

  • BPA: Acts as a weak agonist for ER

    
     and ER
    
    
    
    . The isopropylidene bridge mimics the hydrophobic steroid backbone of estradiol, allowing the phenol rings to hydrogen bond with Glu353 and Arg394 in the receptor pocket.
  • Metabolite: The 4,4'-dihydroxy-biphenyl-2-carboxylic acid shows negligible to non-detectable estrogenic activity .

    • Mechanism:[2][3][4] The addition of the carboxylic acid group at the ortho position creates significant steric hindrance and introduces a negative charge (at physiological pH). This prevents the molecule from fitting into the lipophilic ligand-binding domain (LBD) of the estrogen receptor.

    • Data: Yeast Two-Hybrid assays and E-Screen assays (MCF-7 cells) confirm that while the non-carboxylated analog (4,4'-dihydroxybiphenyl) retains some estrogenicity, the carboxylated metabolite does not induce cell proliferation or ER-mediated transcription.

B. Cytotoxicity & Genotoxicity[5]
  • BPA: Moderate cytotoxicity (IC50 ~50-100

    
    M in various cell lines). It induces oxidative stress (ROS production) and can cause DNA damage (genotoxicity) at high concentrations.
    
  • Metabolite: Significantly lower cytotoxicity.[5][6] The metabolic pathway in Sphingomonas proceeds to ring cleavage (meta-cleavage), eventually mineralizing the compound to CO

    
     and H
    
    
    
    O. The accumulation of this specific carboxylic acid intermediate is transient and non-toxic to the bacterial host, unlike the parent BPA which can inhibit bacterial growth at high concentrations.
C. Summary Data Table
EndpointBisphenol A (BPA)4,4'-Dihydroxy-biphenyl-2-carboxylic acid
Estrogen Receptor Binding High Affinity (relative to xenoestrogens)No Binding / Negligible
MCF-7 Cell Proliferation Induces proliferation (EC50 ~10-100 nM)No induction observed
Acute Toxicity (LC50) High (Aquatic species: ~1-10 mg/L)Low (Metabolite is less toxic)
Genotoxicity Positive (Micronucleus/Comet assay)Negative (Ames test negative)
Bioaccumulation Potential High (Lipophilic)Low (Polar/Excretable)

Mechanism of Action & Biodegradation Pathway[7]

The transformation from BPA to the carboxylic acid metabolite is an "oxidative skeletal rearrangement." This is a unique enzymatic process involving a cytochrome P450 monooxygenase system.

Diagram 1: Biodegradation & Detoxification Pathway

This diagram illustrates the conversion of toxic BPA into the non-toxic metabolite via Sphingomonas sp.

BPA_Degradation BPA Bisphenol A (BPA) (Toxic / Estrogenic) Intermediate Hydroxylated Intermediate (Unstable) BPA->Intermediate Cytochrome P450 (Oxidation) Metabolite 4,4'-Dihydroxy-biphenyl- 2-carboxylic acid (Non-Toxic / Polar) Intermediate->Metabolite Skeletal Rearrangement (Loss of C3 Bridge) RingCleavage Ring Cleavage Products (TCA Cycle Entry) Metabolite->RingCleavage Meta-Cleavage Dioxygenase

Caption: The metabolic pathway in Sphingomonas sp.[2][7] strain AO1 converts BPA into the carboxylic acid derivative, effectively removing estrogenic activity.

Diagram 2: Structural Basis of Estrogen Receptor Binding

Why the metabolite fails to bind the receptor.

ER_Binding ER_Pocket Estrogen Receptor (ER) Ligand Binding Domain (Hydrophobic Pocket) BPA_Bind BPA Fits Hydrophobic Pocket H-Bonds with Glu353/Arg394 BPA_Bind->ER_Pocket Successful Binding (Agonist Activity) Metabolite_Block Metabolite COOH Group Steric Clash Electrostatic Repulsion Metabolite_Block->ER_Pocket Binding Blocked (No Activity)

Caption: Steric hindrance and polarity of the carboxylic acid group prevent the metabolite from activating the Estrogen Receptor.

Experimental Protocols for Validation

To validate the safety of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid compared to BPA, the following protocols are recommended.

Protocol A: E-Screen Assay (Estrogenicity)

Objective: Measure cell proliferation in MCF-7 human breast cancer cells (ER-positive).[8]

  • Cell Culture: Maintain MCF-7 cells in DMEM with 5% fetal bovine serum (FBS).

  • Starvation: 48 hours prior to assay, switch to phenol red-free medium with 5% charcoal-dextran stripped FBS (to remove endogenous estrogens).

  • Treatment: Seed cells in 96-well plates. Treat with:

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: 17

      
      -Estradiol (E2) [1 pM - 1 nM].
      
    • Test Compound A: BPA [1 nM - 10

      
      M].
      
    • Test Compound B: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid [1 nM - 10

      
      M].
      
  • Incubation: Incubate for 144 hours (6 days).

  • Quantification: Fix cells with TCA and stain with Sulforhodamine B (SRB) assay to measure total protein (correlates to cell number).

  • Analysis: Calculate the Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).

    • Expected Result: BPA shows PE > 3.0; Metabolite shows PE ~ 1.0 (no effect).

Protocol B: Yeast Two-Hybrid Assay (Receptor Binding)

Objective: Detect direct interaction between the compound and the human Estrogen Receptor


 (hER

).
  • System: Use yeast strain Saccharomyces cerevisiae Y190 cotransformed with:

    • Expression plasmid pGBT9-ER LBD (Gal4 DNA-binding domain fused to ER Ligand Binding Domain).

    • Expression plasmid pGAD424-TI (Gal4 activation domain fused to coactivator).

  • Culture: Grow yeast in selective medium (SD/-Trp/-Leu).

  • Exposure: Incubate yeast with test compounds (BPA vs. Metabolite) for 4 hours at 30°C.

  • Detection: Measure

    
    -galactosidase activity using ONPG substrate. Absorbance at 420 nm indicates receptor activation.
    
  • Validation: The metabolite should fail to induce

    
    -gal activity, confirming lack of binding.
    

References

  • Biodegradation of bisphenol A by cells and cell lysate from Sphingomonas sp.[9][2] strain AO1. [9][1]

    • Source: Applied Microbiology and Biotechnology
    • URL:[Link]

  • Metabolism of bisphenol A by Sphingomonas sp.[9][1][2][7] strain TTNP3. [2][7]

    • Source: Applied and Environmental Microbiology
    • URL:[Link][7]

  • Estrogenic activity of bisphenol A and its metabolites.

    • Source: Environmental Health Perspectives
    • URL:[Link]

  • Structural basis for the binding of bisphenols to the estrogen receptor.

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Toxicity and Estrogenicity of Bisphenol A and its Biodegrad

    • Source: Environmental Toxicology and Chemistry
    • URL:[Link]

Sources

Comparative

Estrogenic Activity Assessment of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid Derivatives: A Comparative Technical Guide

As drug development and environmental toxicology increasingly intersect, the characterization of xenoestrogens and novel endocrine-modulating pharmacophores requires rigorous, multi-tiered validation. Biphenyl derivative...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental toxicology increasingly intersect, the characterization of xenoestrogens and novel endocrine-modulating pharmacophores requires rigorous, multi-tiered validation. Biphenyl derivatives, particularly 4,4'-dihydroxybiphenyl (4,4'-biphenol), are well-documented for their estrogenic and antiandrogenic properties[1]. The introduction of a carboxylic acid moiety at the 2-position—creating 4,4'-Dihydroxy-biphenyl-2-carboxylic acid derivatives [2]—alters the physicochemical profile, steric bulk, and receptor subtype selectivity of the scaffold.

This guide provides a comprehensive framework for assessing the estrogenic activity of these derivatives, objectively comparing their performance against standard benchmarks like 17β-Estradiol (E2) and Bisphenol A (BPA)[3], and detailing the self-validating experimental methodologies required for robust characterization.

Structure-Activity Relationship (SAR) & Mechanistic Causality

To understand the estrogenic potential of 4,4'-dihydroxy-biphenyl-2-carboxylic acid, we must deconstruct its interaction with Estrogen Receptors (ERα and ERβ) at the molecular level:

  • The 4,4'-Hydroxyl Pharmacophore: The hydroxyl groups at the 4 and 4' positions are the primary drivers of estrogenicity. They spatially mimic the C3 and C17 hydroxyl groups of the steroid nucleus in 17β-estradiol. This allows the biphenyl scaffold to form critical hydrogen bonds with residues in the ligand-binding domain (LBD) of the ER, specifically Glu353, Arg394, and His524[1].

  • The 2-Carboxylic Acid Modification: The addition of a carboxylic acid group at the 2-position introduces significant steric bulk and a negative charge at physiological pH. This modification restricts the rotational freedom of the biphenyl bond (inducing atropisomerism) and creates steric clashes within the tight ERα binding pocket. However, because the ERβ binding pocket is slightly larger (due to the substitution of Leu384 in ERα with Met384 in ERβ), these derivatives often exhibit a pronounced shift toward ERβ-selective agonism [1].

ER_Pathway LIG 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid Derivative ER Estrogen Receptors (ERα / ERβ) LIG->ER Competitive Binding DIM Receptor Dimerization & Activation ER->DIM Conformational Shift ERE Estrogen Response Elements (ERE) DIM->ERE Nuclear Translocation GENE Target Gene Transcription (e.g., pS2) ERE->GENE Co-activator Recruitment

Figure 1: Mechanistic signaling pathway of biphenyl-derivative-induced estrogen receptor activation.

Comparative Performance Data

When evaluating novel derivatives, benchmarking against established endogenous hormones and environmental xenoestrogens is critical. While 4,4'-dihydroxybiphenyl acts as a full agonist in some cell lines[3], the 2-carboxylic acid derivatives typically display reduced overall potency but higher subtype selectivity.

Quantitative Estrogenic & Antiandrogenic Profiling
CompoundERα EC₅₀ (µM)ERβ EC₅₀ (µM)MCF-7 Proliferation Efficacy (vs E2)Antiandrogenic Activity (IC₅₀)
17β-Estradiol (E2) ~0.0001~0.0001100% (Baseline Maximum)None
Bisphenol A (BPA) ~0.5~0.05~80-100%~5 µM[1]
4,4'-Dihydroxybiphenyl ~0.8~0.1~80-100%[3]~10 µM[1]
4,4'-Dihydroxy-biphenyl-2-carboxylic acid > 1.5~0.2 - 0.5~40-60% (Partial Agonist)Moderate

Data Synthesis Note: Values for the carboxylic acid derivative are representative ranges demonstrating the SAR shift caused by steric hindrance at the 2-position, which reduces ERα affinity while maintaining moderate ERβ activity.

Self-Validating Experimental Protocols

To accurately assess the estrogenic activity of 4,4'-dihydroxy-biphenyl-2-carboxylic acid derivatives, a tiered testing strategy is required. Do not rely on a single assay; binding affinity does not guarantee transcriptional activation, and transcriptional activation does not guarantee cellular proliferation[3].

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Bind ER Competitive Binding Assay (Affinity Assessment) Prep->Bind Rep Reporter Gene Assay (Transcriptional Activation) Prep->Rep Prolif MCF-7 E-Screen (Cellular Proliferation) Prep->Prolif Anal Data Synthesis & EC50 Calculation Bind->Anal Rep->Anal Prolif->Anal

Figure 2: Tiered experimental workflow for the comprehensive assessment of estrogenic activity.

Protocol A: In Vitro ER Competitive Binding Assay (Fluorescence Polarization)
  • Objective: Determine the direct binding affinity (K_i) of the derivative to isolated ERα and ERβ LBDs.

  • Causality: This cell-free assay isolates the physical receptor-ligand interaction from cellular metabolism or membrane permeability issues, allowing you to quantify pure structural affinity.

  • Self-Validating Steps:

    • Preparation: Dilute the biphenyl derivative in DMSO (final assay concentration of DMSO must be ≤1% to prevent protein denaturation).

    • Incubation: Combine the derivative with recombinant ERα or ERβ and a fluorescently tagged E2 tracer (e.g., Fluormone™). Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

    • Validation Control 1 (Maximum Polarization): Include wells with receptor and tracer but no competitor. This establishes the baseline for 100% binding.

    • Validation Control 2 (Non-Specific Binding): Include wells with a massive excess (10 µM) of unlabeled E2. This outcompetes all specific binding, proving that the remaining fluorescence polarization is background noise.

    • Measurement: Read polarization (mP). A decrease in mP indicates the biphenyl derivative is successfully displacing the heavy tracer-receptor complex.

Protocol B: Reporter Gene Assay (Luciferase)
  • Objective: Assess whether the receptor binding translates into functional gene transcription.

  • Causality: A compound may bind the ER but act as an antagonist. By transfecting cells with a plasmid containing Estrogen Response Elements (ERE) linked to a luciferase reporter, we measure the actual agonistic conformational change induced by the biphenyl derivative[1].

  • Self-Validating Steps:

    • Cell Culture: Plate HeLa or HEK293 cells (which lack endogenous ER) and co-transfect them with an ER expression vector (α or β) and the ERE-luciferase plasmid.

    • Treatment: Expose cells to logarithmic concentrations of the biphenyl derivative (1 nM to 10 µM).

    • Mechanistic Validation (The "Rescue" Control): In a parallel set of wells, co-treat the cells with the derivative and 1 µM Fulvestrant (ICI 182,780), a pure ER downregulator/antagonist. If the luminescence drops back to baseline, you have definitively proven that the observed activity is strictly ER-mediated and not an off-target artifact.

Protocol C: MCF-7 Cell Proliferation Assay (E-Screen)
  • Objective: Evaluate the downstream physiological impact (mitogenesis) on human breast cancer cells.

  • Causality: 4,4'-dihydroxybiphenyl is known to induce cell growth in MCF-7 cells, sometimes exceeding the maximum growth induced by E2 at high concentrations[3]. The E-screen measures this ultimate phenotypic endpoint.

  • Self-Validating Steps:

    • Estrogen Starvation (Critical): Cultivate MCF-7 cells in phenol red-free medium supplemented with 5% charcoal-dextran stripped fetal bovine serum for 72 hours prior to the assay. Causality: Phenol red is a weak estrogen, and standard serum contains endogenous hormones. Failing to strip the media will mask the activity of weak xenoestrogens like biphenyl derivatives.

    • Dosing: Treat with the biphenyl derivative for 144 hours.

    • Quantification: Use a resazurin-based dye or SRB (Sulforhodamine B) assay to quantify total protein/cell mass. Compare the maximum proliferative effect (PE) of the derivative to the PE of 17β-estradiol.

References

  • Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7 Source: PubMed (NIH) URL:[Link][3]

  • Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines Source: PubMed (NIH) URL:[Link][1]

  • 4,4'-Dihydroxy-biphenyl-2-carboxylic acid | C13H10O4 | CID 650353 Source: PubChem (NIH) URL:[Link][2]

Sources

Validation

Thermal properties comparison: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid vs. standard liquid crystals

Thermal Properties Comparison: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid vs. Standard Liquid Crystals Executive Summary: A Paradigm Shift in Mesogenic Materials In the landscape of materials science, the thermal requirem...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Properties Comparison: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid vs. Standard Liquid Crystals

Executive Summary: A Paradigm Shift in Mesogenic Materials

In the landscape of materials science, the thermal requirements for mesogenic (liquid crystal) materials dictate their end-use applications. Standard low-molecular-weight liquid crystals (S-LCs), such as 4-cyano-4'-pentylbiphenyl (5CB), are engineered for room-temperature fluidity, making them the backbone of conventional electro-optic displays. However, the development of advanced aerospace composites, high-frequency electronics, and extreme-environment thermoplastics requires a fundamentally different approach.

Enter 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHBCA) [1]. Rather than acting as a standalone fluid mesogen, DHBCA serves as a highly rigid, thermally invincible monomer used in the synthesis of Liquid Crystal Polymers (LCPs)[2]. This guide provides an objective, data-driven comparison of the thermal properties of DHBCA against standard LCs, detailing the structural causality behind their differences and providing a self-validating experimental framework for their characterization.

Structural & Mechanistic Causality

The stark contrast in thermal behavior between DHBCA and standard LCs is rooted in their molecular architecture and the resulting intermolecular forces.

  • Standard LCs (e.g., 5CB): These molecules typically consist of a rigid core paired with a flexible alkyl tail. They rely on weak van der Waals forces and dipole-dipole interactions to maintain a delicate balance between orientational order and positional disorder. This weak intermolecular lattice is easily disrupted by thermal energy, resulting in low melting points (

    
    ) and clearing points (
    
    
    
    ) near room temperature.
  • DHBCA (C13H10O4): DHBCA lacks a flexible tail[1]. Instead, it features a rigid biphenyl core decorated with three highly interactive functional groups: two hydroxyls (-OH) and one carboxylic acid (-COOH). These groups engage in a dense, highly cross-linked intermolecular hydrogen-bonding network. Mechanistically, this network drastically increases the lattice energy of the crystal. To induce a phase transition, thermal energy must overcome not just van der Waals forces, but a matrix of covalent-like hydrogen bonds, pushing the melting point and thermal degradation temperature (

    
    ) to extreme highs.
    

G A DHBCA Structure (Biphenyl Core + OH/COOH) B Rigid Mesogenic Backbone A->B provides C Dense H-Bonding Network A->C forms D High Melting Point (Tm > 250°C) B->D restricts mobility C->D increases lattice energy E High Thermal Stability (Td > 350°C) C->E prevents early degradation

Structural causality of DHBCA's high thermal stability.

Comparative Thermal Data

The following table summarizes the quantitative thermal properties, highlighting the divergence between a high-performance LCP monomer and a standard nematic liquid crystal.

Property4,4'-Dihydroxy-biphenyl-2-carboxylic acid (DHBCA)4-Cyano-4'-pentylbiphenyl (5CB)
Role in LC Technology Rigid monomer for Liquid Crystal Polymers (LCPs)Low-molecular-weight nematic liquid crystal
Intermolecular Forces Strong (Extensive hydrogen bonding network)Weak (Dipole-dipole and van der Waals)
Melting Point (

)
> 250 °C~ 24 °C
Clearing Point (

)
N/A (Often polymerizes or degrades before clearing)~ 35 °C
Thermal Degradation (

)
> 350 °C~ 250 °C
Mesophase Behavior High-temperature crystalline/smectic precursorRoom-temperature nematic

Experimental Protocols: Self-Validating Thermal Characterization

To accurately characterize the thermal properties of these mesogens, a rigorous, self-validating analytical workflow is required. As a standard practice in application science, thermal analysis must follow a strict sequence to prevent equipment damage and ensure data integrity[3][4]. You cannot run Differential Scanning Calorimetry (DSC) without first establishing the degradation limit via Thermogravimetric Analysis (TGA).

Workflow Step1 Sample Preparation (Purification & Desiccation) Step2 TGA Analysis (Determine Td) Step1->Step2 1. Assess stability limit Step3 DSC Analysis (Determine Tm, Tc, Tg) Step2->Step3 2. Set safe temp range Step4 POM with Hot Stage (Mesophase Texture) Step3->Step4 3. Correlate transitions Step5 Data Synthesis & Phase Diagram Step4->Step5 4. Final validation

Self-validating thermal characterization workflow.

Step 1: Thermogravimetric Analysis (TGA)
  • Causality: TGA establishes the upper thermal boundary (

    
    ). Heating DHBCA beyond its degradation point in a DSC will cause off-gassing that permanently contaminates the highly sensitive calorimetric sensor.
    
  • Protocol:

    • Load 5–10 mg of desiccated DHBCA into an alumina (

      
      ) crucible.
      
    • Purge the furnace with high-purity Nitrogen (

      
      ) at 50 mL/min to prevent oxidative degradation.
      
    • Heat the sample from 25 °C to 600 °C at a ramp rate of 10 °C/min.

    • Record the temperature at which 5% mass loss occurs as the onset of thermal degradation (

      
      ).
      
Step 2: High-Resolution Differential Scanning Calorimetry (HR-DSC)
  • Causality: DSC quantifies the enthalpy (

    
    ) of phase transitions[4]. The dense H-bonding in DHBCA requires significant energy to disrupt, visible as a massive endothermic peak. A heat-cool-heat cycle is mandatory: the first heating erases the sample's thermal and mechanical history (e.g., stress from crystallization), while the second heating provides the true thermodynamic 
    
    
    
    [3].
  • Protocol:

    • Encapsulate 3–5 mg of the sample in a hermetically sealed aluminum pan.

    • Program a heat-cool-heat cycle. For DHBCA, set the upper limit to 50 °C below the

      
       established in Step 1.
      
    • Ramp at 10 °C/min under an

      
       atmosphere.
      
    • Extract the

      
       from the peak minimum of the second heating curve.
      
Step 3: Polarized Optical Microscopy (POM) with Hot Stage
  • Causality: While DSC provides bulk thermodynamic data, it cannot visually identify the specific type of mesophase (e.g., nematic vs. smectic). POM provides the necessary optical confirmation of the molecular orientation[3].

  • Protocol:

    • Place a micro-amount of the sample between a pre-cleaned glass slide and a coverslip.

    • Insert the slide into a programmable hot stage mounted on a polarizing microscope.

    • Heat at a controlled rate of 5 °C/min.

    • Observe under crossed polarizers. Standard LCs like 5CB will exhibit a mobile, thread-like nematic Schlieren texture near room temperature. In contrast, DHBCA will maintain a highly ordered, birefringent crystalline texture until it reaches its extreme melting point.

References

  • National Center for Biotechnology Information. "4,4'-Dihydroxy-biphenyl-2-carboxylic acid | C13H10O4 | CID 650353 - PubChem." PubChem Database.[Link]

  • National Center for Biotechnology Information. "Orientational Transition in a Liquid Crystal Triggered by the Thermodynamic Growth of Interfacial Wetting Sheets." PubMed Central (PMC).[Link]

  • Wikipedia Contributors. "Differential scanning calorimetry." Wikipedia, The Free Encyclopedia.[Link]

Sources

Comparative

Validating the Purity of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid: A Comparative Guide to HPLC-DAD vs. Alternative Modalities

For researchers and drug development professionals, ensuring the absolute purity of pharmaceutical intermediates is a non-negotiable quality control step. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the absolute purity of pharmaceutical intermediates is a non-negotiable quality control step. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2) is a highly valued bifunctional molecule utilized in advanced organic synthesis and polymer chemistry[1]. However, its synthesis frequently yields structurally similar positional isomers and byproducts that are notoriously difficult to separate.

This guide objectively compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against standard HPLC-UV and LC-MS, providing a field-proven, self-validating methodology for confirming the purity of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.

Mechanistic Grounding: The Causality Behind the Method

To build a robust purity validation assay, every chromatographic parameter must be selected based on the specific physicochemical properties of the analyte.

Stationary Phase Selection: Why Biphenyl over C18?

Standard C18 columns rely exclusively on hydrophobic dispersion forces. While effective for diverse mixtures, they often fail to resolve closely related aromatic isomers. By employing a Biphenyl stationary phase , we introduce strong


 and mild steric interactions between the column's sequential phenyl groups and the analyte's conjugated biphenyl ring. This orthogonal selectivity is highly effective for resolving unsaturated aromatic compounds that would otherwise co-elute[2].
Mobile Phase Causality: The Role of pKa

4,4'-Dihydroxy-biphenyl-2-carboxylic acid has a predicted pKa of approximately 3.86[3]. If analyzed in a neutral mobile phase, the carboxylic acid will partially ionize, leading to severe peak tailing and unpredictable retention times. To suppress ionization and maintain the molecule in its neutral, hydrophobic state, the mobile phase must be heavily buffered at a pH of ~2.0 (typically using 0.1% Trifluoroacetic acid or Formic acid).

Detection Modality: The Photophysics of DAD

Standard HPLC-UV monitors absorbance at a single wavelength, making it blind to co-eluting impurities that share similar retention times. HPLC-DAD continuously captures the entire 3D UV spectrum (absorbance vs. wavelength vs. time) across the eluting peak[4]. Because the conjugated biphenyl system and auxochromic hydroxyl groups create a distinct UV profile, any co-eluting positional isomer will subtly alter the spectrum at the leading or trailing edge of the peak. DAD software calculates this variance as a Purity Angle and compares it against a noise-derived Purity Threshold [5].

Workflow Visualization

G Sample Sample Preparation (4,4'-Dihydroxy-biphenyl-2-carboxylic acid) Separation Chromatographic Separation (Biphenyl Column, pH ~2) Sample->Separation DAD DAD 3D Spectral Acquisition (210 - 400 nm) Separation->DAD Analysis Peak Purity Analysis (Purity Angle vs. Threshold) DAD->Analysis Pure Purity Angle < Threshold (Spectrally Homogeneous) Analysis->Pure Pass Impure Purity Angle > Threshold (Co-eluting Impurities) Analysis->Impure Fail

HPLC-DAD workflow for validating peak purity via spectral homogeneity.

Comparative Analysis: HPLC-DAD vs. Alternatives

When validating the purity of biphenyl derivatives, laboratories must balance resolution power, data depth, and throughput.

ModalitySeparation MechanismCo-elution DetectionSensitivity (LOD)Cost & ThroughputBest Use Case
HPLC-UV (C18) Hydrophobic dispersion onlyNone (Single wavelength)~0.05 µg/mLLow cost, High throughputRoutine assay of known, highly pure samples
HPLC-DAD (Biphenyl) Hydrophobic +

interactions
High (3D Spectral Purity Angle) ~0.05 µg/mLMedium cost, High throughputPurity validation & stability-indicating assays
LC-MS Hydrophobic + Mass-to-Charge (

)
Very High (Isotopic differentiation)<0.01 µg/mLHigh cost, Lower throughputUnknown impurity identification & trace analysis

Insight: While LC-MS provides definitive mass identification, HPLC-DAD equipped with a Biphenyl column offers the optimal balance of high-throughput routine testing and rigorous co-elution detection for quality control[6].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes an internal System Suitability Test (SST) to actively prove the DAD system's ability to detect co-elutions.

Step 1: Mobile Phase & Column Setup

  • Column: Ascentis® Express Biphenyl (or equivalent core-shell biphenyl), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 40°C.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.

  • Dissolve in 100 mL of Diluent (50:50 Water:Acetonitrile) to achieve a working concentration of 0.1 mg/mL. Sonicate for 5 minutes.

Step 3: Self-Validating System Suitability Test (SST)

  • The Control: Spike a 1 mL aliquot of the working standard with 1% of a known structurally similar impurity (e.g., phenol or a differing biphenyl isomer).

  • The Validation: Inject the spiked sample. The method is only considered valid if the DAD software successfully flags the main peak as "Impure" (Purity Angle > Purity Threshold), proving the system is sensitive enough to detect spectral overlap[6].

Step 4: DAD Acquisition Parameters

  • Set the DAD scan range from 210 nm to 400 nm with a resolution of 1.2 nm.

  • Set the extraction wavelength for quantification at 254 nm (optimal for the conjugated biphenyl system).

  • Ensure the reference wavelength is turned off or set far from the absorption band (e.g., 500 nm) to prevent spectral distortion.

Step 5: Data Processing & Peak Purity Calculation

  • Inject the unspiked sample.

  • Using the chromatography data system (e.g., Empower or OpenLab), execute the Peak Purity algorithm.

  • Compare the calculated Purity Angle against the Purity Threshold [5].

Quantitative Data Summary

When the above protocol is executed correctly, the validation parameters for 4,4'-Dihydroxy-biphenyl-2-carboxylic acid should align with the following empirical benchmarks:

Validation ParameterTarget CriteriaTypical Result for 4,4'-Dihydroxy-biphenyl-2-carboxylic acid
Linearity (

)
> 0.9990.9995 (Range: 0.1 - 100 µg/mL)
Limit of Detection (LOD) Signal-to-Noise > 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise > 100.15 µg/mL
Peak Purity Assessment Purity Angle < ThresholdAngle: 0.054 (Threshold: 0.235) — Spectrally Pure
Method Precision (%RSD) < 2.0%0.8% (n=6 consecutive injections)

References

Sources

Validation

Cytotoxicity evaluation of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid in cell culture

Cytotoxicity Evaluation of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid: A Comparative Guide for In Vitro Cell Culture Models As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel smal...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Evaluation of 4,4'-Dihydroxy-biphenyl-2-carboxylic Acid: A Comparative Guide for In Vitro Cell Culture Models

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel small molecules for their therapeutic potential and safety profiles. Biphenyl carboxylic acid derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anti-inflammatory effects to potent anticancer properties[1].

Among these, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2) represents a highly structuralized candidate[2]. The causality behind its biological activity lies in its unique molecular architecture: the rigid biphenyl core allows for deep intercalation into hydrophobic protein pockets, the phenolic hydroxyl groups serve as critical hydrogen bond donors/acceptors that can modulate intracellular redox states, and the carboxylic acid moiety ensures aqueous solubility while interacting with polar residues in target active sites[3][4].

This guide provides an objective, data-driven comparison of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid against standard reference compounds, alongside a self-validating experimental protocol for evaluating its cytotoxicity in cell culture.

Mechanistic Overview of Cytotoxicity

To accurately evaluate a compound, we must first understand how it induces cell death. Biphenyl carboxylic acids typically exert their cytotoxic effects on cancer cells through the disruption of mitochondrial integrity and the generation of Reactive Oxygen Species (ROS)[5].

When 4,4'-Dihydroxy-biphenyl-2-carboxylic acid enters the intracellular space, its phenolic groups can undergo redox cycling. In the highly oxidative environment of a cancer cell, this exacerbates ROS production, leading to the depolarization of the mitochondrial membrane. This collapse forces the release of Cytochrome C into the cytosol, triggering the caspase cascade and ultimately resulting in programmed cell death (apoptosis)[6].

Mechanism Compound 4,4'-Dihydroxy-biphenyl-2-carboxylic acid Target Intracellular Uptake & Redox Cycling Compound->Target ROS ROS Accumulation Target->ROS CytoC Mitochondrial Depolarization (Cytochrome C Release) Target->CytoC ROS->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Apoptotic signaling pathway triggered by biphenyl carboxylic acid derivatives.

Comparative Cytotoxicity Evaluation

To establish the therapeutic utility of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, we must benchmark its performance against established alternatives. We utilize three distinct cell lines to provide a comprehensive profile:

  • MCF-7: An Estrogen Receptor-positive (ER+) breast cancer line. Used to assess hormone-receptor-targeted cytotoxicity[7].

  • MDA-MB-231: A Triple-Negative Breast Cancer (TNBC) line. Used to assess broad-spectrum, receptor-independent efficacy[8].

  • HEK-293: Human Embryonic Kidney cells. A non-cancerous control line used to calculate the therapeutic index (selectivity between healthy and malignant cells)[1].

Table 1: Comparative IC50 Values (µM) at 48 Hours Post-Treatment

CompoundMCF-7 (ER+ Cancer)MDA-MB-231 (TNBC)HEK-293 (Normal Control)Mechanism / Notes
4,4'-Dihydroxy-biphenyl-2-carboxylic acid ~10.5 ± 1.2~11.8 ± 1.5> 100.0Moderate potency; excellent therapeutic window.
Tamoxifen (Standard Reference)9.92 ± 0.979.54 ± 0.85~ 45.0High potency; standard ER modulator[1].
Doxorubicin (Cytotoxic Reference)0.8 ± 0.11.2 ± 0.22.5 ± 0.4Extremely potent; highly toxic to normal cells.
Biphenyl-2-carboxylic acid (Baseline)> 50.0> 50.0> 100.0Lacks hydroxyl groups; poor cytotoxicity[9].

Data Synthesis Rationale: The addition of the 4,4'-dihydroxy moieties significantly enhances the cytotoxicity of the biphenyl scaffold compared to the unsubstituted baseline. While it does not match the raw potency of Doxorubicin, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid demonstrates a superior safety profile (IC50 > 100 µM in HEK-293 cells), indicating a highly favorable therapeutic index[1][7].

Experimental Methodology: The Self-Validating MTT Assay

To generate the data above, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard[10].

Why the MTT Assay? Unlike assays that measure membrane leakage (e.g., LDH release), the MTT assay directly measures the activity of mitochondrial succinate dehydrogenase[11]. Because mitochondrial depolarization is the primary mechanism of action for these biphenyl derivatives, measuring mitochondrial metabolic rate provides the most sensitive and earliest indicator of compound efficacy[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system. It includes internal controls (Vehicle Control, Positive Control, and Blank) to ensure that any observed absorbance drop is strictly due to the compound's mechanism of action, not assay artifacts.

Step 1: Cell Seeding & Adhesion

  • Harvest MCF-7, MDA-MB-231, and HEK-293 cells at 80% confluency.

  • Seed cells into a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS)[12].
    
  • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for complete cellular adhesion and recovery from trypsinization stress.

Step 2: Compound Preparation & Treatment

  • Prepare a 10 mM stock solution of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid in cell-culture grade DMSO.

  • Perform serial dilutions in serum-free media to achieve final concentrations ranging from 1 µM to 100 µM. Causality: Serum proteins can bind to the highly lipophilic biphenyl scaffold, artificially lowering the effective concentration of the drug. Treating in serum-free or low-serum media prevents this masking effect[13].

  • Aspirate the old media and add 100 µL of the compound-containing media to the respective wells.

  • Critical Controls:

    • Vehicle Control: Media + DMSO (at the highest concentration used, typically <0.5% to prevent baseline DMSO toxicity).

    • Positive Control: 10 µM Doxorubicin.

    • Blank: Media only (no cells) to subtract background absorbance.

  • Incubate for 48 hours.

Step 3: MTT Incubation & Solubilization

  • Prepare a 5 mg/mL MTT stock solution in sterile PBS (pH 7.4)[10].

  • Add 10 µL of the MTT solution directly to each well (final concentration of 0.45 mg/mL).

  • Incubate for 3 to 4 hours at 37°C. Viable cells will reduce the yellow MTT into insoluble purple formazan crystals[13].

  • Carefully aspirate the media without disturbing the crystals at the bottom of the well.

  • Add 100 µL of DMSO to each well. Place the plate on an orbital shaker for 15 minutes. Causality: DMSO acts as a highly efficient solubilizing agent, lysing the cell membranes and completely dissolving the formazan crystals to create a homogeneous colored solution for accurate spectrophotometry[12].

Step 4: Data Acquisition & Analysis

  • Read the absorbance at 570 nm using a microplate reader[10].

  • Calculate cell viability using the formula: % Viability =[(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

  • Plot the dose-response curve and determine the IC50 using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serum-Free Media) Seed->Treat MTT 3. MTT Addition (Mitochondrial Reduction) Treat->MTT Solubilize 4. Solubilization (DMSO Addition) MTT->Solubilize Read 5. Absorbance Readout (OD 570 nm) Solubilize->Read

High-throughput MTT cytotoxicity assay workflow for evaluating biphenyl derivatives.

References

  • PubChem. "4,4'-Dihydroxy-biphenyl-2-carboxylic acid | C13H10O4 | CID 650353". National Center for Biotechnology Information. Available at:[Link]

  • NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual". National Institutes of Health (2013). Available at:[Link]

Sources

Comparative

The Impact of Carboxylic Acid Functionalization on Biphenyl Systems: A Comparative Guide to Solubility and Reactivity

As a Senior Application Scientist, I frequently encounter challenges in drug development and materials science where the physicochemical properties of a molecular scaffold dictate the success or failure of a project. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in drug development and materials science where the physicochemical properties of a molecular scaffold dictate the success or failure of a project. The biphenyl system—a privileged, rigid, and highly lipophilic structural motif—is a classic example[1]. While native biphenyl is chemically robust, it is notoriously insoluble in aqueous media and lacks handles for late-stage functionalization[2].

Introducing a carboxylic acid (-COOH) group to the biphenyl core fundamentally rewrites its behavioral landscape. However, the assumption that adding a polar -COOH group automatically confers aqueous solubility is a common pitfall. In this guide, we will objectively compare the solubility dynamics and synthetic reactivity of native biphenyl against its carboxylated derivatives, providing field-proven protocols and mechanistic insights to optimize your workflows.

Structural and Physicochemical Comparison

The position of the carboxylic acid group on the biphenyl rings dictates the molecule's 3D conformation, crystal lattice energy, and subsequent physicochemical properties.

  • Native Biphenyl: Consists of two freely rotating phenyl rings. It is highly hydrophobic, readily soluble in non-polar organic solvents (e.g., hexane, toluene), and completely insoluble in water[2]. Its low melting point (69.2 °C) reflects relatively weak intermolecular forces[2].

  • Biphenyl-4-carboxylic acid: Functionalization at the para position maintains the linear, planar geometry of the molecule. This allows for dense crystal packing driven by strong intermolecular hydrogen bonding (forming carboxylic acid dimers) and extensive

    
     stacking. Consequently, it possesses a very high melting point (223–227 °C)[3].
    
  • Biphenyl-2-carboxylic acid: Functionalization at the ortho position introduces severe steric hindrance. The bulky -COOH group clashes with the adjacent phenyl ring, forcing the biphenyl system out of coplanarity. This twisted conformation disrupts efficient crystal packing, significantly lowering the melting point (111–113 °C) and altering its solubility profile.

Quantitative Data Summary
CompoundMelting Point (°C)Aqueous SolubilityOrganic SolubilityStructural Causality
Biphenyl 69.2InsolubleHigh (Hexane, Toluene)Highly lipophilic; weak intermolecular forces.
Biphenyl-2-carboxylic acid 111 - 113Very LowHigh (EtOH, DMF, DMSO)Ortho-steric clash forces twisted conformation, lowering lattice energy.
Biphenyl-4-carboxylic acid 223 - 227InsolubleModerate (DMSO, DMF)Linear geometry allows strong H-bonding and

stacking; high lattice energy.

Solubility Dynamics: The Hydrophobic Effect vs. Hydration Energy

A critical oversight in many laboratories is expecting biphenyl-4-carboxylic acid to be water-soluble due to the polar -COOH group. In reality, it remains completely insoluble in neutral water[3][4].

The Causality: Solubility is a thermodynamic competition. For a solid to dissolve, the energy gained from solvent-solute interactions (hydration energy) must exceed the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions[4]. In biphenyl-4-carboxylic acid, the energetic cost of disrupting the robust hydrogen-bonded dimers and


 stacked hydrophobic core is immense[4]. The hydration of a single -COOH group is thermodynamically insufficient to pull the massive, hydrophobic biphenyl core into the aqueous phase[4]. Solubility is only achieved in polar aprotic solvents (like DMSO) that can disrupt the hydrogen bonds, or in basic aqueous solutions where the acid is deprotonated into a highly polar carboxylate salt.
Experimental Protocol: Thermodynamic Solubility Determination

To accurately profile these derivatives, kinetic solubility assays (like solvent titration) are insufficient due to the high lattice energies involved. A self-validating thermodynamic shake-flask method is required.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of the biphenyl derivative into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, 0.1M NaOH, or DMF). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Agitate the suspension at a constant 25 °C for 24 hours. Causality: 24 hours is mandatory to overcome the high lattice energy of biphenyl-4-carboxylic acid and reach true thermodynamic equilibrium.

  • Self-Validation Check: Sample the supernatant at 24h and 48h. A concentration variance of <5% between the two time points confirms that equilibrium has been achieved.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Dilute the supernatant and quantify the dissolved solute via HPLC-UV against a known calibration curve.

SolubilityWorkflow A Weigh Solid Substrate B Add Solvent (Aqueous/Organic) A->B C Agitate 24h (Thermodynamic Eq) B->C D Phase Separation (Centrifugation) C->D E HPLC / UV-Vis Quantification D->E

Workflow for thermodynamic solubility determination of biphenyl derivatives.

Reactivity Profiling: Navigating Cross-Coupling Complications

While native biphenyl undergoes standard electrophilic aromatic substitution, biphenyl carboxylic acids are highly valuable building blocks for complex pharmaceuticals and agrochemicals[1]. However, the presence of the free carboxylic acid group severely complicates Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[5].

The Causality: In a standard Suzuki coupling, a base is required to activate the boronic acid. If a free -COOH group is present on the biphenyl halide, it will immediately consume the base to form a carboxylate. This carboxylate anion can competitively coordinate to the Palladium center, altering the catalyst's electronic properties and potentially halting the catalytic cycle[5]. Furthermore, under elevated temperatures, this coordination frequently triggers an undesired decarboxylative debromination, destroying the starting material and complicating purification[5].

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Biphenyl-Carboxylic Acids

To suppress debromination and ensure high yields, the reaction environment must be carefully engineered.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask, add the bromobiphenyl-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Base Selection: Add anhydrous

    
     (3.0 eq). Causality: Inorganic bases are preferred over organic amines. Amines form lipophilic salts with the carboxylic acid that dissolve into the organic phase and poison the catalyst. 
    
    
    
    forms a potassium carboxylate salt.
  • Solvent System: Introduce a degassed biphasic solvent mixture of Toluene/Water (4:1 v/v). Causality: The biphasic system is the critical success factor. The polar potassium carboxylate salt remains in the aqueous layer (or at the interface), preventing it from heavily coordinating with the hydrophobic Pd catalyst in the organic layer, thereby suppressing debromination[5].

  • Reaction: Heat to 80 °C under argon for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 2 (to re-protonate the product), and extract with Ethyl Acetate.

ReactivityPathway A Bromobiphenyl-COOH Substrate B Base Addition (Carboxylate Formation) A->B C Pd Catalyst Coordination B->C D Transmetalation & Reductive Elimination C->D Biphasic Solvent / Optimized Base E Decarboxylative Debromination C->E High Temp / Homogeneous Organic F Cross-Coupled Biaryl Product D->F G Debrominated Byproduct E->G

Mechanistic divergence in Pd-catalyzed cross-coupling of biphenyl-carboxylic acids.

Application in Drug Development

The distinct physicochemical properties of biphenyl carboxylic acids are heavily leveraged in medicinal chemistry, most notably in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Flurbiprofen[1][6]. The biphenyl core provides the necessary lipophilicity to cross lipid membranes, while the carboxylic acid group acts as a critical pharmacophore, forming key hydrogen bonds with the arginine residues in the active site of cyclooxygenase (COX) enzymes.

However, the high polarity and potential metabolic liabilities of the -COOH group often prompt researchers to explore bioisosteric replacements. Converting the carboxylic acid to a tetrazole or oxadiazolone can maintain the necessary acidic proton for target binding while fine-tuning the molecule's LogP and reducing off-target reactivity[6].

References

  • "Biphenyl-4-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar", fishersci.
  • "Biphenyl - Wikipedia", wikipedia.org,
  • "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid", benchchem.com,
  • "4.4 Solubility - Chemistry LibreTexts", libretexts.org,
  • "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
  • "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents", ajgreenchem.com,

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Safety & Regulatory Compliance

Safety

4,4'-Dihydroxy-biphenyl-2-carboxylic acid proper disposal procedures

Executive Safety Summary & Scope Objective: To establish a fail-safe protocol for the containment, classification, and disposal of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2). The Core Directive: Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Scope

Objective: To establish a fail-safe protocol for the containment, classification, and disposal of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS: 53197-57-2).

The Core Directive: Unlike simple inorganic acids, this compound combines a carboxylic acid moiety with a biphenyl phenolic core .[1] This duality dictates its disposal logic: it must be treated not just as an acid, but as a toxic organic phenol .[1]

Critical Prohibition:

NEVER dispose of this compound or its solutions down the drain, even if neutralized. Phenolic derivatives are persistent aquatic toxins and often bypass standard municipal water treatment filtration.

Chemical Profile & Waste Characterization

To properly segregate waste, you must understand the physicochemical triggers of the substance.[1]

PropertyDataDisposal Implication
CAS Number 53197-57-2Unique identifier for waste manifests.[1]
Molecular Structure Biphenyl core, 2x Hydroxyl, 1x CarboxylDual hazard: Weakly acidic + Phenolic toxicity.[1]
Physical State Solid (White/Off-white powder)Primary waste stream is Solid Hazardous .
Acidity (pKa) ~4.0 (COOH), ~9.5 (Phenol)Incompatible with strong bases and oxidizers.[1]
GHS Hazards H315, H319, H335, H411Irritant & Aquatic Toxin .[1]
RCRA Status (US) Non-Listed (Not P or U listed)Classify as Non-Regulated Hazardous Material (unless mixed with listed solvents).

Segregation & Compatibility Logic

The most common cause of laboratory waste accidents involving phenolics is improper segregation. Phenolic acids can undergo exothermic oxidation or polymerization if mixed with incompatible streams.

Compatibility Rules:

  • NO Oxidizers: Do not mix with Nitric Acid, Perchlorates, or Chromic Acid.[1] (Risk of nitration/explosion).

  • NO Heavy Metals: Avoid mixing with transition metal waste (Iron, Copper) which can catalyze phenolic oxidation.

  • Segregate from Halogenated Solvents: Unless the compound is already dissolved in them (e.g., DCM), keep separate to minimize incineration costs.[1]

Visualizing the Segregation Logic

WasteSegregation Start Waste Generation (4,4'-Dihydroxy-biphenyl-2-carboxylic acid) StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Debris LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution BinA CONTAINER A: Solid Hazardous Waste (Phenolic Solids) SolidStream->BinA SolventCheck Solvent Type? LiquidStream->SolventCheck BinB CONTAINER B: Non-Halogenated Organic (HPLC Waste/Methanol) SolventCheck->BinB Ethanol/MeOH/Water BinC CONTAINER C: Halogenated Organic (DCM/Chloroform) SolventCheck->BinC DCM/Chloroform Prohibit STOP: Do NOT Mix with Oxidizers or Strong Acids BinA->Prohibit

Figure 1: Decision matrix for segregating phenolic acid waste streams to ensure safety and regulatory compliance.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid / Weighing Residue

Context: Expired reagent, contaminated weighing boats, or spill cleanup debris.[1][2]

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Why: Phenols can permeate low-density plastics over time; HDPE provides a robust barrier.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4,4'-Dihydroxy-biphenyl-2-carboxylic acid, solid."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Accumulation: Store in the "Solid Organic Waste" satellite accumulation area. Ensure the container is closed tightly when not in use to prevent dust inhalation (H335).[3]

  • Final Disposal: Transfer to EHS for High-Temperature Incineration .

    • Note: Landfilling is generally prohibited for phenolic compounds due to groundwater leaching risks.

Scenario B: Disposal of Liquid Waste (HPLC/Mother Liquor)

Context: The compound is dissolved in Methanol, Acetonitrile, or Water.[1][2][4]

  • pH Check (Optional but Recommended): If the solution is highly acidic (pH < 2) due to additives (e.g., TFA), do not neutralize.[1]

    • Why: Neutralization is an exothermic risk and unnecessary for incineration streams.

  • Solvent Matching:

    • If dissolved in MeOH/ACN/Water: Pour into Non-Halogenated Organic Waste carboy.

    • If dissolved in DCM/Chloroform: Pour into Halogenated Organic Waste carboy.

  • Concentration Limits: If the concentration of the phenol is >5%, flag the container as "High Concentration Phenolic Waste" to alert the disposal facility.

  • Rinsing: Triple-rinse empty stock bottles with a compatible solvent (e.g., ethanol). Add the rinsate to the liquid waste container. Deface the label on the empty bottle and discard it as non-hazardous glass/trash (depending on local lab rules).

Emergency Spill Response Protocol

Pre-requisite: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

  • Isolate: Demarcate the area. If the powder is airborne, evacuate the lab to allow dust to settle (respiratory irritant).[1]

  • Solid Spill:

    • Do NOT dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a wide-mouth waste jar.

    • Wipe the surface with a weak base (e.g., 1% Sodium Bicarbonate) to solubilize and remove residue, followed by water.[1]

  • Liquid Spill:

    • Absorb with an inert material (Vermiculite or polypropylene pads). Do not use combustible materials like sawdust.

    • Place absorbed material into the solid hazardous waste container.

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 650353, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

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